molecular formula C6H8O6 B1157546 L-Ascorbic acid-13C-3

L-Ascorbic acid-13C-3

货号: B1157546
分子量: 177.12 g/mol
InChI 键: CIWBSHSKHKDKBQ-LXTIEOSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Ascorbic acid-13C-3, also known as this compound, is a useful research compound. Its molecular formula is C6H8O6 and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C6H8O6

分子量

177.12 g/mol

IUPAC 名称

(2R)-2-[(1S)-1,2-dihydroxy(113C)ethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i2+1

InChI 键

CIWBSHSKHKDKBQ-LXTIEOSMSA-N

同义词

Vitamin C-5-13C

产品来源

United States

Foundational & Exploratory

Physicochemical Properties of L-Ascorbic Acid-13C-3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Ascorbic acid-13C-3. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Core Physicochemical Data

Table 1: General and Physical Properties of this compound

PropertyValue
Chemical Formula C₅¹³CH₈O₆
Molecular Weight 177.12 g/mol
Appearance White to off-white solid/powder.
Melting Point 190-194 °C (with decomposition)
Form Solid.

Table 2: Solubility Data of L-Ascorbic Acid

Note: The following data is for unlabeled L-Ascorbic acid and is expected to be very similar for this compound.

SolventSolubilityTemperature (°C)
Water330 g/L25
Ethanol20 g/L25
MethanolHighNot specified
Dimethyl Sulfoxide (DMSO)Slightly solubleNot specified
Dimethylformamide (DMF)Slightly solubleNot specified
Diethyl etherInsoluble25
ChloroformInsoluble25
BenzeneInsoluble25
Petroleum etherInsoluble25
Oils and FatsInsoluble25

Table 3: Spectroscopic and Isotopic Data of this compound

PropertyDescription
Isotopic Purity 99 atom % ¹³C
Mass Shift M+1
SMILES String OC--INVALID-LINK--[C@H]1OC(=O)C(O)=[13C]1O
InChI Key CIWBSHSKHKDKBQ-VZMNSLOISA-N
CAS Number 1313730-17-4

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and elucidating the structure of this compound.

  • Sample Preparation: A known quantity of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the proton signals. The chemical shifts, coupling constants, and integration of the signals provide information about the proton environment.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. A significantly enhanced signal will be observed for the C-3 position due to the ¹³C enrichment. The chemical shift of this signal confirms the position of the isotopic label.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish correlations between protons and carbons, further confirming the structure and the position of the ¹³C label.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing L-Ascorbic acid.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the molecular ion peak will be observed at m/z corresponding to [C₅¹³CH₈O₆ + H]⁺ or [C₅¹³CH₈O₆ - H]⁻, depending on the ionization mode. This will be one mass unit higher than the unlabeled L-Ascorbic acid.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to study its structure. The fragmentation pattern of this compound can be compared to that of the unlabeled compound to confirm the location of the ¹³C label.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

  • Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (carbonyl), and C=C (alkene) are identified. While the overall spectrum will be very similar to unlabeled L-Ascorbic acid, subtle shifts in the vibrational frequencies of bonds involving the ¹³C-3 atom may be observable with high-resolution instruments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways involving L-Ascorbic acid and a typical analytical workflow.

L-Ascorbic Acid Biosynthesis Pathway (Smirnoff-Wheeler Pathway)

Ascorbic_Acid_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion D-Glucose D-Glucose D-Glucose-6-P D-Glucose-6-P D-Glucose->D-Glucose-6-P Hexokinase D-Fructose-6-P D-Fructose-6-P D-Glucose-6-P->D-Fructose-6-P PGI D-Mannose-6-P D-Mannose-6-P D-Fructose-6-P->D-Mannose-6-P PMI D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P PMM GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GMP GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P GGP L-Galactose L-Galactose L-Galactose-1-P->L-Galactose GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone GalDH L-Ascorbic_Acid L-Ascorbic_Acid L-Galactono-1,4-lactone->L-Ascorbic_Acid GalLDH

Caption: The Smirnoff-Wheeler pathway for L-Ascorbic acid biosynthesis in plants.

L-Ascorbic Acid Recycling Pathway

Ascorbic_Acid_Recycling L-Ascorbic_Acid L-Ascorbic_Acid Monodehydroascorbate Monodehydroascorbate L-Ascorbic_Acid->Monodehydroascorbate Oxidation (e.g., by APX) Monodehydroascorbate->L-Ascorbic_Acid MDHAR (NAD(P)H -> NAD(P)+) Dehydroascorbate Dehydroascorbate Monodehydroascorbate->Dehydroascorbate Disproportionation Dehydroascorbate->L-Ascorbic_Acid DHAR (2GSH -> GSSG)

Caption: The enzymatic recycling of L-Ascorbic acid from its oxidized forms.[1][2][3]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow Sample_Preparation Sample Preparation (e.g., extraction, dilution) LC_Separation Liquid Chromatography (e.g., C18 column) Sample_Preparation->LC_Separation Injection ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Elution Mass_Analysis Mass Analysis (e.g., TOF, Quadrupole) ESI_Ionization->Mass_Analysis Ion Transfer Data_Processing Data Processing (Quantification, Identification) Mass_Analysis->Data_Processing Data Acquisition

Caption: A generalized workflow for the analysis of this compound using LC-MS.

References

A Technical Guide to L-Ascorbic Acid-3-13C in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin that plays a crucial role in a myriad of physiological processes. Its isotopically labeled form, L-Ascorbic acid-3-13C, has emerged as an indispensable tool in advanced biomedical and pharmaceutical research. The incorporation of a stable, heavy isotope of carbon at a specific position allows for precise tracing and quantification in complex biological systems. This technical guide provides an in-depth overview of the commercial availability, key applications, and detailed methodologies for the use of L-Ascorbic acid-3-13C, empowering researchers to leverage this powerful tool in their studies.

The primary applications of L-Ascorbic acid-3-13C lie in its use as an internal standard for highly accurate quantification of endogenous ascorbic acid levels and as a metabolic tracer to elucidate the kinetics of vitamin C uptake, distribution, and metabolism. Its use in conjunction with mass spectrometry-based techniques offers unparalleled sensitivity and specificity, making it a gold standard for vitamin C analysis in various biological matrices.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers provide L-Ascorbic acid-3-13C for research purposes. The products are typically characterized by high isotopic and chemical purity, ensuring reliability and reproducibility in experimental settings. Below is a summary of commercially available L-Ascorbic acid-3-13C from leading suppliers.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Isotopic Purity Chemical Purity
Sigma-Aldrich L-Ascorbic acid-3-13C1313730-17-4¹³CC₅H₈O₆177.1299 atom % ¹³C98% (CP)
Cambridge Isotope Laboratories, Inc. Vitamin C (L-ascorbic acid) (3-¹³C, 99%)Not explicitly provided for 3-13C, but other labeled versions are available¹³CC₅H₈O₆177.1299%≥98%
Omicron Biochemicals, Inc. L-[3-13C]ascorbic acidNot explicitly providedC₅¹³CH₈O₆177.12Not specifiedHigh Purity
Clinivex L-Ascorbic Acid-3-13CNot explicitly providedNot explicitly providedNot explicitly providedNot specifiedNot specified
MedChemExpress L-Ascorbic acid-13C-3Not explicitly provided¹³CC₅H₈O₆177.12Not specified≥98%
LGC Standards L-Ascorbic Acid-3-13CNot explicitly providedNot explicitly providedNot explicitly providedNot specifiedNot specified

Key Applications and Experimental Protocols

L-Ascorbic acid-3-13C is a versatile tool with two primary applications in research: as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.

Quantitative Analysis of L-Ascorbic Acid using Isotope Dilution Mass Spectrometry

The use of L-Ascorbic acid-3-13C as an internal standard is the most accurate method for quantifying endogenous L-ascorbic acid in biological samples. This technique, known as isotope dilution mass spectrometry (IDMS), corrects for sample loss during preparation and variations in instrument response.

This protocol outlines a method for the sensitive and accurate quantification of L-ascorbic acid in human plasma.

Materials:

Sample Preparation:

  • Stabilization: Immediately after collection, acidify plasma samples to stabilize ascorbic acid. Mix one part plasma with four parts of a 6% metaphosphoric acid (MPA) solution.

  • Internal Standard Spiking: Add a known concentration of L-Ascorbic acid-3-13C solution to the acidified plasma.

  • Reduction (Optional but Recommended): To measure total vitamin C (ascorbic acid + dehydroascorbic acid), add a solution containing trisodium phosphate and dithiothreitol (DTT) to reduce dehydroascorbic acid back to ascorbic acid. Re-acidify with 40% MPA.

  • Protein Precipitation: Precipitate proteins by adding acetonitrile (ACN). A common ratio is 2 parts ACN to 1 part sample mixture.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters:

  • UPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate ascorbic acid from other plasma components.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions:

    • L-Ascorbic acid: Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0

    • L-Ascorbic acid-3-13C: Precursor ion (m/z) 176.0 -> Product ion (m/z) 116.0

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of the ascorbic acid standard to the L-Ascorbic acid-3-13C internal standard against the concentration of the ascorbic acid standard. The concentration of ascorbic acid in the plasma samples is then determined from this calibration curve.

Metabolic Flux Analysis and Tracer Studies

L-Ascorbic acid-3-13C can be used as a tracer to study the dynamics of vitamin C in biological systems. By introducing the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion.

This protocol provides a general framework for tracing the uptake and metabolism of L-ascorbic acid in cultured cells.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • L-Ascorbic acid-3-13C

  • Phosphate-buffered saline (PBS)

  • Methanol, ice-cold

  • Acetonitrile, ice-cold

  • Water, ice-cold

Experimental Procedure:

  • Cell Culture: Culture cells to the desired confluency under standard conditions.

  • Labeling: Replace the standard culture medium with a medium containing a known concentration of L-Ascorbic acid-3-13C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.

  • Cell Washing: Quickly wash the cells with ice-cold PBS to remove extracellular labeled ascorbic acid.

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites by adding an ice-cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells, collect the cell lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the supernatant using LC-MS to measure the levels of labeled and unlabeled ascorbic acid and its potential metabolites.

Data Analysis:

The rate of uptake and the turnover of the intracellular ascorbic acid pool can be calculated by monitoring the change in the ratio of labeled to unlabeled ascorbic acid over time. This data can provide insights into the activity of vitamin C transporters and intracellular metabolic pathways.

Signaling Pathways and Experimental Workflows

L-Ascorbic acid is a critical cofactor for several enzymes, thereby influencing various signaling pathways. The use of L-Ascorbic acid-3-13C can help to dissect the role of vitamin C in these processes.

Signaling Pathway: Ascorbic Acid in Collagen Synthesis

Ascorbic acid is essential for the post-translational modification of collagen, specifically the hydroxylation of proline and lysine (B10760008) residues. This process is crucial for the stability of the collagen triple helix.

Collagen_Synthesis cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Procollagen_alpha_chains Procollagen α-chains Hydroxylation Hydroxylation of Proline & Lysine Procollagen_alpha_chains->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Triple_Helix_Formation Triple Helix Formation Glycosylation->Triple_Helix_Formation Secreted_Procollagen Secreted Procollagen Triple_Helix_Formation->Secreted_Procollagen Collagen_Fibrils Collagen Fibrils Secreted_Procollagen->Collagen_Fibrils Ascorbic_Acid L-Ascorbic Acid Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Prolyl_Hydroxylase->Hydroxylation Lysyl_Hydroxylase->Hydroxylation

Caption: Role of L-Ascorbic Acid as a cofactor in collagen synthesis.

Signaling Pathway: Ascorbic Acid and TET Enzyme Activity

Ascorbic acid acts as a cofactor for Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation, an important epigenetic modification.

TET_Pathway 5mC 5-methylcytosine (5mC) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC TET 5fC 5-formylcytosine (5fC) 5hmC->5fC TET 5caC 5-carboxylcytosine (5caC) 5fC->5caC TET Cytosine Cytosine 5caC->Cytosine TDG/BER TET_Enzyme TET Enzyme Fe3 Fe³⁺ TET_Enzyme->Fe3 Oxidation Ascorbic_Acid L-Ascorbic Acid Fe2 Fe²⁺ Ascorbic_Acid->Fe2 Reduces Fe2->TET_Enzyme Cofactor

Caption: L-Ascorbic Acid as a cofactor for TET enzyme-mediated DNA demethylation.

Experimental Workflow: Stable Isotope Tracing with L-Ascorbic acid-3-13C

The general workflow for a stable isotope tracing experiment using L-Ascorbic acid-3-13C is outlined below.

Experimental_Workflow Start Experimental Design (e.g., in vivo, in vitro) Dosing Administration of L-Ascorbic acid-3-¹³C Start->Dosing Sampling Time-course Sample Collection (e.g., blood, tissue, cells) Dosing->Sampling Quenching Metabolic Quenching (e.g., cold solvent) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: General experimental workflow for stable isotope tracing studies.

Conclusion

L-Ascorbic acid-3-13C is a powerful and versatile tool for researchers in the fields of drug development, nutrition, and biomedical science. Its application as an internal standard provides unmatched accuracy in the quantification of vitamin C, while its use as a metabolic tracer offers deep insights into its physiological and pathological roles. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively integrate this isotopically labeled compound into their experimental designs to achieve robust and reliable results. The continued application of L-Ascorbic acid-3-13C will undoubtedly contribute to a greater understanding of the multifaceted roles of vitamin C in health and disease.

Applications of L-Ascorbic Acid-¹³C-3 in Metabolomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, or vitamin C, is a vital water-soluble antioxidant and an essential cofactor for a myriad of enzymatic reactions in vivo, including collagen synthesis and catecholamine production.[1] Its role extends to regulating gene expression and protecting against oxidative stress, making it a key molecule in health and disease.[2] Understanding the metabolic fate of ascorbic acid is crucial for elucidating its mechanisms of action and its role in various pathologies. Stable isotope labeling, particularly with ¹³C, has become an indispensable tool in metabolomics for tracing metabolic pathways and quantifying fluxes.[3]

This technical guide focuses on the application of L-Ascorbic acid-¹³C-3, a specific isotopologue of vitamin C, in metabolomics research. Labeling at the C-3 position offers a unique window into the primary catabolic pathways of ascorbic acid, enabling researchers to track the distribution and flux of its degradation products. This guide provides an in-depth overview of the core applications, detailed experimental protocols, and data interpretation strategies for utilizing L-Ascorbic acid-¹³C-3 as a metabolic tracer.

Core Applications in Metabolomics

The primary application of L-Ascorbic acid-¹³C-3 in metabolomics is to trace the catabolism of ascorbic acid. The key degradation pathway involves the oxidation of ascorbate (B8700270) to dehydroascorbic acid (DHA), followed by hydrolytic cleavage of the lactone ring. A significant catabolic route involves the cleavage between carbons 2 and 3, yielding L-threonate (a C₄ fragment) and oxalate (B1200264) (a C₂ fragment).[4][5] By using L-Ascorbic acid-¹³C-3, the ¹³C label is retained on the L-threonate moiety, allowing for precise tracking of its formation and subsequent metabolic fate.

Key research areas for L-Ascorbic acid-¹³C-3 applications include:

  • Quantifying Ascorbic Acid Turnover and Catabolism: Determining the rate at which ascorbic acid is degraded in various biological systems, from cell cultures to in vivo models.

  • Investigating Oxidative Stress: As ascorbic acid is consumed during the neutralization of reactive oxygen species, tracing its degradation can provide insights into the dynamics of oxidative stress.

  • Studying Disease Pathophysiology: Alterations in ascorbic acid metabolism have been implicated in numerous diseases, including cancer and neurodegenerative disorders.[2][6] L-Ascorbic acid-¹³C-3 can be used to probe these alterations.

  • Drug Development: Evaluating the impact of novel therapeutic agents on ascorbic acid metabolism and oxidative stress pathways.

Metabolic Pathway of L-Ascorbic Acid-¹³C-3

The metabolic journey of the ¹³C label from L-Ascorbic acid-¹³C-3 is depicted in the signaling pathway below. The initial oxidation to dehydroascorbic acid is followed by the irreversible hydrolysis to 2,3-diketo-L-gulonic acid. The crucial cleavage step between C2 and C3 results in the formation of ¹³C-labeled L-threonate.

Ascorbic_Acid_Metabolism cluster_0 Ascorbic Acid Catabolism AA L-Ascorbic acid-13C-3 DHA Dehydroascorbic acid-13C-3 AA->DHA Oxidation DKG 2,3-Diketo-L-gulonic acid-13C-3 DHA->DKG Hydrolysis (irreversible) Threonate L-Threonate-13C-1 DKG->Threonate C2-C3 Cleavage Oxalate Oxalate DKG->Oxalate C2-C3 Cleavage

Caption: Metabolic fate of the C3 carbon of L-Ascorbic acid.

Quantitative Data Presentation

A key advantage of using stable isotope tracers is the ability to quantify the incorporation of the label into downstream metabolites over time. This data can be used to determine metabolic flux rates. Below is a hypothetical example of time-course data for ¹³C-enrichment in L-threonate in a cell culture experiment after the introduction of L-Ascorbic acid-¹³C-3.

Time PointTotal L-Threonate (µM)¹³C-L-Threonate (µM)Isotopic Enrichment (%)
0 hr5.2 ± 0.40.00.0
1 hr5.5 ± 0.50.8 ± 0.114.5
4 hr6.1 ± 0.62.5 ± 0.341.0
12 hr7.3 ± 0.74.9 ± 0.567.1
24 hr8.0 ± 0.86.2 ± 0.677.5

Data are presented as mean ± standard deviation from triplicate experiments. Isotopic enrichment is calculated as (¹³C-L-Threonate / Total L-Threonate) * 100.

Experimental Protocols

A meticulously designed experimental protocol is paramount for a successful metabolomics tracer study. Below is a detailed methodology for a typical cell culture-based experiment using L-Ascorbic acid-¹³C-3, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for a tracer experiment with L-Ascorbic acid-¹³C-3 is outlined below.

Experimental_Workflow start Cell Culture Seeding labeling Introduction of This compound start->labeling incubation Time-Course Incubation labeling->incubation quenching Metabolism Quenching (Cold Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing and Isotopic Enrichment Calculation analysis->data_proc interpretation Biological Interpretation data_proc->interpretation

Caption: General workflow for a stable isotope tracer experiment.
Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Medium Exchange: Prior to labeling, replace the standard culture medium with a fresh medium containing a known concentration of L-Ascorbic acid-¹³C-3 (e.g., 100 µM).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of label incorporation.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

  • Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is suitable for separating ascorbic acid and its metabolites.[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase concentration to resolve the analytes.

    • Flow Rate: A typical flow rate of 0.3-0.6 mL/min.[7]

    • Column Temperature: Maintained at a constant temperature, for example, 28°C.[7]

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.[7]

    • MRM Transitions:

      • L-Ascorbic acid (unlabeled): m/z 175 -> 115 (quantifier), m/z 175 -> 89 (qualifier).[8]

      • L-Ascorbic acid-¹³C-3: m/z 176 -> 116 (predicted quantifier), m/z 176 -> 90 (predicted qualifier).

      • L-Threonate (unlabeled): m/z 135 -> 75 (predicted quantifier), m/z 135 -> 87 (predicted qualifier).

      • L-Threonate-¹³C-1: m/z 136 -> 75 (predicted quantifier), m/z 136 -> 88 (predicted qualifier).

    • Source Parameters: Optimized gas temperature (e.g., 350°C), gas flow (e.g., 8.5 L/min), and capillary voltage (e.g., 2000 V) for optimal signal.[7]

Data Analysis
  • Peak Integration: Integrate the peak areas for the MRM transitions of both the labeled and unlabeled forms of the metabolites of interest.

  • Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite at each time point using the following formula:

    • Enrichment (%) = [Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))] * 100

  • Metabolic Flux Analysis: For more advanced analysis, the isotopic labeling data can be used as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic reactions.

Conclusion

L-Ascorbic acid-¹³C-3 is a powerful tool for dissecting the catabolic pathways of vitamin C in metabolomics research. By enabling the specific tracing of the C-3 carbon into L-threonate, this stable isotope tracer provides quantitative insights into ascorbic acid turnover, oxidative stress, and the metabolic alterations associated with various physiological and pathological states. The methodologies outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to design and execute informative tracer studies, ultimately advancing our understanding of the multifaceted roles of ascorbic acid in biological systems.

References

The Role of 13C-Labeled Vitamin C in Redox Status Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 13C-labeled Vitamin C, particularly hyperpolarized [1-13C]dehydroascorbate, as a novel imaging agent for assessing in vivo redox status. This technique offers a non-invasive window into cellular and tissue metabolic processes, with significant potential for cancer diagnosis, treatment monitoring, and the study of diseases associated with oxidative stress.

Introduction: A New Paradigm in Redox Imaging

The balance between cellular oxidants and reductants, known as the redox state, is crucial for normal physiological function.[1][2] Disruptions in this delicate equilibrium are implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and ischemia/reperfusion injury.[1][3] Traditional methods for assessing redox status in vivo have been limited by factors such as poor tissue penetration and long acquisition times.[3]

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is an emerging molecular imaging modality that overcomes these limitations by dramatically increasing the signal of 13C-labeled substrates by over 10,000-fold.[4][5] This signal enhancement allows for the real-time, non-invasive investigation of metabolic pathways.[6] The use of hyperpolarized [1-13C]dehydroascorbate ([1-13C]DHA), the oxidized form of Vitamin C, provides a unique and powerful tool to probe intracellular redox capacity.[1][3]

Mechanism of Action: Probing the Intracellular Redox Environment

The utility of [1-13C]DHA as a redox sensor lies in its distinct transport mechanism and its subsequent intracellular reduction to Vitamin C (ascorbic acid, AA).[3][7]

  • Transport: Dehydroascorbic acid is transported into cells via glucose transporters (GLUT1, GLUT3, and GLUT4), which are often overexpressed in cancer cells.[3][8][9] This facilitates the accumulation of the imaging agent in target tissues. In contrast, ascorbic acid is transported by sodium-dependent Vitamin C transporters (SVCTs).[3][8]

  • Intracellular Reduction: Once inside the cell, [1-13C]DHA is rapidly reduced to [1-13C]ascorbic acid.[3][7] This reduction is primarily mediated by the glutathione (B108866) (GSH) and NADPH-dependent pathways.[2][3] The rate of this conversion is indicative of the intracellular reducing capacity.

  • Detection: The hyperpolarized 13C MRI technique detects the distinct chemical shifts of [1-13C]DHA and its metabolic product, [1-13C]AA, allowing for the quantification of the conversion rate.[3][7] A higher conversion rate suggests a more reduced intracellular environment.

The following diagram illustrates the key signaling pathway:

Redox_Signaling_Pathway Cellular uptake and reduction of 13C-DHA. cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 13C_DHA_ext Hyperpolarized [1-13C]Dehydroascorbate (DHA) GLUT GLUT1/3/4 13C_DHA_ext->GLUT Transport 13C_DHA_int [1-13C]DHA 13C_AA_int [1-13C]Ascorbic Acid (AA) 13C_DHA_int->13C_AA_int Reduction GSSG Oxidized Glutathione (GSSG) GSH Glutathione (GSH) GSH->GSSG Oxidation NADPH NADPH NADP NADP+ NADPH->NADP Oxidation GLUT->13C_DHA_int

Cellular uptake and reduction of 13C-DHA.

Quantitative Data Summary

The following tables summarize key quantitative parameters for hyperpolarized [1-13C]ascorbic acid and [1-13C]dehydroascorbic acid, as well as their in vivo conversion ratios in various tissues.

Table 1: Physicochemical Properties of Hyperpolarized 13C-Labeled Vitamin C Probes

Parameter[1-13C]Ascorbic Acid (AA)[1-13C]Dehydroascorbic Acid (DHA)Reference
Chemical Shift (ppm) 179175[5]
T1 Relaxation Time (s) at 9.4 T 15.9 ± 0.720.5 ± 0.9[10]
Solution-state Polarization (%) at pH 3.2 10.5 ± 1.310.5 ± 1.3[10]
Solution-state Polarization (%) at pH 7.0 5.1 ± 0.68.2 ± 1.1[10]

Table 2: In Vivo Conversion Ratios of Hyperpolarized [1-13C]DHA to [1-13C]AA

Tissue/ModelAnimal Model[13C]AA / ([13C]AA + [13C]DHA) RatioApparent Rate Constant (s-1)Reference
EL4 Lymphoma Tumor Mouse0.35 ± 0.080.020 ± 0.004[5]
TRAMP Tumor Mouse0.23 ± 0.03-[4]
Normal Prostate Mouse0.06 ± 0.03-[4]
Liver Mouse0.41 ± 0.03-[4]
Kidney Mouse0.25 ± 0.03-[4]
Brain Rat0.51 ± 0.10-[4]

Experimental Protocols

This section outlines the key methodologies for preparing and utilizing hyperpolarized [1-13C]DHA for redox status imaging.

Preparation and Hyperpolarization of [1-13C]Dehydroascorbic Acid
  • Synthesis of [1-13C]DHA: [1-13C]DHA can be synthesized from [1-13C]ascorbic acid through air oxidation in the presence of a catalytic amount of copper (II) acetate.[8]

  • Sample Preparation for DNP: A high-concentration solution of the synthesized [1-13C]DHA is prepared in a suitable solvent (e.g., dimethylacetamide or DMSO-d6) containing a stable trityl radical (e.g., OX063) and a gadolinium chelate.[1][8]

  • Dynamic Nuclear Polarization (DNP): The sample is placed in a DNP polarizer and cooled to approximately 1.2 K in a strong magnetic field. Microwave irradiation is then applied to transfer the high electron spin polarization of the radical to the 13C nucleus of DHA.[1][2]

  • Dissolution: The hyperpolarized, frozen sample is rapidly dissolved with a heated, buffered aqueous solution (e.g., water with EDTA or a phosphate (B84403) buffer) to create an injectable solution at a physiological pH and temperature.[1][2][8]

In Vitro Studies with Cell Suspensions
  • Cell Culture: The cell line of interest (e.g., EL4 lymphoma cells) is cultured under standard conditions.[4]

  • Cell Suspension Preparation: A high-density cell suspension (e.g., 1 x 108 cells in 2 mL) is prepared in a suitable medium (e.g., RPMI 1640) immediately before the experiment.[5]

  • Hyperpolarized 13C NMR Spectroscopy: The cell suspension is placed in an NMR tube within a spectrometer. The hyperpolarized [1-13C]DHA solution is injected into the cell suspension, and time-resolved 13C NMR spectra are acquired to monitor the conversion to [1-13C]AA.[1][2]

In Vivo Animal Imaging
  • Animal Preparation: The animal model (e.g., mouse or rat) is anesthetized and a tail vein catheter is placed for injection of the hyperpolarized probe.[5] The animal is positioned within the MRI scanner, and physiological monitoring is maintained throughout the experiment.

  • Anatomical Imaging: Standard 1H MRI sequences (e.g., T2-weighted) are acquired to localize the anatomical region of interest (e.g., tumor, brain).[4]

  • Injection of Hyperpolarized Probe: The prepared hyperpolarized [1-13C]DHA solution is injected as a bolus via the tail vein catheter.[5]

  • Dynamic 13C MR Spectroscopic Imaging: Immediately following injection, dynamic 13C MRSI data are acquired to map the spatial and temporal distribution of [1-13C]DHA and [1-13C]AA.[3][7]

  • Data Analysis: The acquired spectroscopic data are processed to generate metabolic maps and quantify the conversion rate of [1-13C]DHA to [1-13C]AA in different tissues.

The following diagram provides a generalized workflow for a typical hyperpolarized 13C MRI experiment:

Experimental_Workflow Generalized workflow for hyperpolarized 13C MRI. Preparation 1. Probe Preparation (Synthesis & Formulation) Hyperpolarization 2. Dynamic Nuclear Polarization (DNP) Preparation->Hyperpolarization Dissolution 3. Rapid Dissolution Hyperpolarization->Dissolution Injection 4. In Vivo Injection Dissolution->Injection MRI_Acquisition 5. Dynamic 13C MRI Acquisition Injection->MRI_Acquisition Data_Processing 6. Data Processing & Analysis MRI_Acquisition->Data_Processing Metabolic_Maps 7. Generation of Metabolic Maps Data_Processing->Metabolic_Maps

References

The Metabolic Journey of L-Ascorbic Acid-13C-3: A Technical Guide to Isotopic Labeling Patterns

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the metabolic fate of L-Ascorbic acid labeled at the C-3 position, detailing its catabolism and the subsequent isotopic enrichment of downstream metabolic pathways.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant and enzymatic cofactor involved in numerous physiological processes.[1] Understanding its metabolic fate is crucial for elucidating its roles in health and disease. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), offers a powerful tool to trace the journey of molecules through complex metabolic networks.[2] This technical guide focuses on the metabolic pathways involving L-Ascorbic acid specifically labeled at the third carbon position (L-Ascorbic acid-¹³C-3). By following the ¹³C label, we can gain insights into the degradation of ascorbic acid and the incorporation of its carbon skeleton into central metabolic pathways. This knowledge is invaluable for researchers in nutrition, disease modeling, and drug development, enabling a deeper understanding of the vitamin's mechanism of action and its influence on cellular metabolism.

The Metabolic Pathway of L-Ascorbic Acid Degradation

The catabolism of L-Ascorbic acid is a multi-step process that begins with its oxidation. The established pathway involves the following key transformations:

  • Oxidation to Dehydroascorbic Acid (DHA): L-Ascorbic acid first undergoes a two-electron oxidation to form dehydroascorbic acid (DHA). This conversion is a critical step in its function as a redox agent.

  • Hydrolysis to 2,3-Diketogulonic Acid (DKG): The lactone ring of DHA is hydrolyzed, opening up to form 2,3-diketogulonic acid (DKG). This reaction can occur spontaneously in circulation.[3]

  • Further Degradation of DKG: DKG is an unstable intermediate that is further metabolized into smaller carbon compounds. The primary degradation products include L-threonate and L-erythrulose, along with oxalate (B1200264) and CO₂.[4] It is at this stage that the carbon skeleton of ascorbic acid enters central metabolic pathways.

The following diagram illustrates the initial steps in the degradation of L-Ascorbic acid.

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid-¹³C-3 DHA Dehydroascorbic Acid-¹³C-3 Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketogulonic Acid-¹³C-3 DHA->DKG Hydrolysis

Figure 1: Initial degradation pathway of L-Ascorbic acid.

Incorporation into Central Carbon Metabolism: The Pentose Phosphate (B84403) Pathway

The degradation products of DKG, namely L-threonate and L-erythrulose, are believed to be the primary entry points of the ascorbic acid carbon skeleton into central metabolism. Evidence suggests that these molecules are further metabolized and can enter the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis.[5]

While the precise enzymatic steps for the conversion of L-threonate and L-erythrulose into PPP intermediates in mammals are not fully elucidated, studies in other organisms provide valuable insights. For instance, in plants, L-threonate can be metabolized into dihydroxyacetone phosphate, a glycolytic intermediate, via a multi-domain enzyme.[6] It is hypothesized that a similar pathway may exist in mammals, allowing the carbon atoms from ascorbic acid to be integrated into the central carbon pool.

The diagram below outlines the proposed integration of L-Ascorbic acid-¹³C-3 degradation products into the Pentose Phosphate Pathway.

Ascorbate_to_PPP cluster_ascorbate Ascorbic Acid Catabolism cluster_ppp Pentose Phosphate Pathway & Glycolysis DKG 2,3-Diketogulonic Acid-¹³C-3 Threonate L-Threonate DKG->Threonate Erythrulose L-Erythrulose DKG->Erythrulose PPP_intermediates PPP Intermediates (e.g., Ribose-5-P, Xylulose-5-P) Threonate->PPP_intermediates Proposed Entry Erythrulose->PPP_intermediates Proposed Entry Glycolytic_intermediates Glycolytic Intermediates (e.g., Fructose-6-P, GAP) PPP_intermediates->Glycolytic_intermediates Experimental_Workflow Cell_Culture 1. Cell Seeding and Growth Tracer_Addition 2. Addition of L-Ascorbic acid-¹³C-3 Cell_Culture->Tracer_Addition Incubation 3. Time-Course Incubation Tracer_Addition->Incubation Quenching 4. Metabolic Quenching Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction LCMS_Analysis 6. LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis 7. Data Processing and Interpretation LCMS_Analysis->Data_Analysis

References

A Researcher's In-depth Guide to Mass Isotopomer Distribution of 13C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in studying the mass isotopomer distribution (MID) of 13C labeled compounds. This powerful technique, central to 13C Metabolic Flux Analysis (13C-MFA), offers unparalleled insights into the intricate workings of cellular metabolism. By tracing the journey of stable carbon isotopes through metabolic networks, researchers can quantify the rates of intracellular reactions, known as fluxes. This capability is invaluable for understanding disease states, identifying novel drug targets, and elucidating the mechanisms of drug action and resistance.

Core Principles of 13C Isotopic Labeling and Mass Isotopomer Distribution

The foundational principle of this methodology lies in supplying a biological system with a substrate, such as glucose or glutamine, enriched with the stable isotope 13C. As cells metabolize this labeled substrate, the 13C atoms are incorporated into a wide array of downstream metabolites. The resulting pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways involved.

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of 13C. Mass spectrometry, in particular, distinguishes molecules based on their mass-to-charge ratio. The inclusion of 13C atoms leads to a predictable mass shift in the metabolite, allowing for the precise measurement of the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). This MID data is the primary quantitative output that, when integrated with a stoichiometric model of cellular metabolism, allows for the computational estimation of intracellular fluxes.

Experimental Workflow: From Cell Culture to Data Analysis

A typical 13C labeling experiment follows a structured workflow, encompassing experimental design, isotopic labeling, metabolite analysis, and computational flux estimation.

G cluster_0 Experimental Phase cluster_1 Computational Phase Experimental Design 1. Experimental Design - Select 13C tracer - Define culture conditions Isotopic Labeling 2. Isotopic Labeling - Culture cells with 13C substrate - Achieve isotopic steady state Experimental Design->Isotopic Labeling Metabolite Quenching & Extraction 3. Metabolite Quenching & Extraction - Rapidly halt metabolism - Extract metabolites Isotopic Labeling->Metabolite Quenching & Extraction Analytical Measurement 4. Analytical Measurement - GC-MS or LC-MS/MS analysis - Measure mass isotopomer distributions Metabolite Quenching & Extraction->Analytical Measurement Data Processing 5. Data Processing - Correct for natural isotope abundance - Determine MIDs Analytical Measurement->Data Processing Flux Estimation 6. Flux Estimation - Use computational models - Estimate intracellular fluxes Data Processing->Flux Estimation Statistical Analysis 7. Statistical Analysis - Assess goodness-of-fit - Determine confidence intervals Flux Estimation->Statistical Analysis

Caption: General workflow of a 13C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Rigorous and detailed experimental procedures are critical for acquiring high-quality, reproducible data. This section outlines the key steps involved in a typical 13C labeling experiment in mammalian cells.

Protocol 1: Cell Culture and 13C Isotopic Labeling

Objective: To label cellular metabolites by culturing cells with a 13C-enriched substrate.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Glucose-free and/or glutamine-free medium

  • 13C-labeled substrate (e.g., [U-13C6]-glucose, [U-13C5]-glutamine)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow under standard conditions until they reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose and/or glutamine-free basal medium with the desired 13C-labeled substrate to the final concentration. Add other necessary supplements, including 10% dFBS.

  • Adaptation Phase (for steady-state analysis): For many experimental designs, it is crucial to achieve an isotopic steady state. This is accomplished by adapting the cells to the labeling medium for a period of at least 24-48 hours, or for several cell doublings.

  • Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically until the labeling in key downstream metabolites has plateaued. For kinetic flux analysis, this will involve multiple time points.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract the intracellular metabolites.

Materials:

  • Ice-cold PBS

  • Quenching/Extraction solution: 80% methanol (B129727) / 20% water, pre-chilled to -80°C

  • Cell scraper

  • Liquid nitrogen

Procedure:

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching/extraction solution to the culture plate.

  • Cell Lysis: Incubate the plate at -80°C for at least 15 minutes to precipitate proteins and ensure complete cell lysis.

  • Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Metabolite Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of Amino Acids (after protein hydrolysis)

Objective: To measure the mass isotopomer distribution of proteinogenic amino acids.

Materials:

  • Cell pellet from a parallel culture

  • 6 M Hydrochloric acid (HCl)

  • Derivatization agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) or Pyridine

Procedure:

  • Protein Hydrolysis:

    • Wash the cell pellet with PBS.

    • Add 6 M HCl to the cell pellet.

    • Flush the vial with nitrogen, seal tightly, and heat at 110°C for 24 hours to hydrolyze the protein.

    • Dry the sample completely under a stream of nitrogen to remove the HCl.

  • Derivatization:

    • To the dried amino acid sample, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Tightly cap the vial and heat at 70-100°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the derivatized amino acids on a suitable GC column.

    • The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, providing the raw data for the mass isotopomer distribution.

Data Presentation and Interpretation

The primary output of a 13C labeling experiment is the mass isotopomer distribution (MID) for various metabolites. This data is typically presented in a tabular format, showing the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' represents the monoisotopic mass of the unlabeled metabolite.

Example: Mass Isotopomer Distribution for Citrate (B86180)

The following table shows hypothetical MID data for citrate from cells grown with [U-13C6]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

IsotopologueFractional Abundance (%)Interpretation
M+05Unlabeled citrate
M+12Citrate with one 13C atom
M+225Citrate with two 13C atoms
M+38Citrate with three 13C atoms
M+445Citrate with four 13C atoms
M+510Citrate with five 13C atoms
M+65Fully labeled citrate

M+n represents the metabolite with 'n' carbons labeled with 13C.

From MID to Metabolic Fluxes

The measured MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates), are then used as inputs for computational models. These models use iterative algorithms to estimate the intracellular fluxes that best reproduce the experimental MID data. The results are often presented as a flux map, visualizing the flow of carbon through the metabolic network.

The following table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

Reaction / PathwayRelative Flux (Control)Relative Flux (Drug-Treated)% Change
Glycolysis (Pyruvate Kinase)10085-15%
Pentose (B10789219) Phosphate (B84403) Pathway2045+125%
PDH (Pyruvate to Acetyl-CoA)8030-62.5%
Anaplerosis (Pyruvate to OAA)1550+233%

Visualization of Metabolic Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental workflows is crucial for both understanding and communicating the results of 13C labeling studies. The Graphviz DOT language is a powerful tool for generating such diagrams.

Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are central to cellular metabolism and frequently the focus of 13C-MFA studies.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P Oxidative PPP F16BP F16BP F6P->F16BP F6P->R5P Non-oxidative PPP GAP GAP F16BP->GAP PEP PEP GAP->PEP GAP->R5P Non-oxidative PPP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA OAA OAA Pyruvate->OAA Anaplerosis Nucleotide\nSynthesis Nucleotide Synthesis R5P->Nucleotide\nSynthesis Citrate Citrate AcetylCoA->Citrate Fatty Acid\nSynthesis Fatty Acid Synthesis AcetylCoA->Fatty Acid\nSynthesis aKG aKG Citrate->aKG Citrate->Fatty Acid\nSynthesis Succinate Succinate aKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamine->aKG Anaplerosis

Caption: Overview of Central Carbon Metabolism pathways.

This guide provides a foundational understanding of the principles and practices of mass isotopomer distribution analysis. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to unravel the complexities of cellular metabolism, paving the way for novel therapeutic strategies.

L-Ascorbic Acid-13C-3 as a Tracer for In Vivo Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as 13C-labeled compounds, allows for the precise tracking of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism in vivo. L-Ascorbic acid (Vitamin C), a crucial antioxidant and enzymatic cofactor, plays a significant role in various physiological and pathological processes. This technical guide provides an in-depth overview of the application of L-Ascorbic acid-13C-3 as a tracer for in vivo metabolic flux analysis, offering detailed experimental protocols, data presentation strategies, and visualizations of the core metabolic pathways.

Core Concepts in 13C-Metabolic Flux Analysis

13C-MFA is a technique used to quantify intracellular metabolic fluxes by tracking the incorporation of 13C from a labeled substrate into downstream metabolites.[1][2] The general workflow of a 13C-MFA experiment involves several key stages:

  • Experimental Design: This includes the selection of the appropriate 13C-labeled tracer, the biological system to be studied, and the specific metabolic pathways of interest.[1]

  • Tracer Administration: The 13C-labeled substrate is introduced into the in vivo system, typically through methods like intravenous infusion or oral gavage.

  • Isotopic Labeling Measurement: After a period of tracer metabolism, biological samples (e.g., blood, tissues) are collected, and the 13C enrichment in various metabolites is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Flux Estimation: The measured isotopic labeling patterns are then used in computational models to estimate the intracellular metabolic fluxes.[4]

  • Statistical Analysis: Statistical methods are employed to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[1]

This compound is a valuable tracer for investigating the dynamics of vitamin C uptake, distribution, and degradation in vivo. By tracing the fate of the 13C label, researchers can gain insights into the metabolic pathways influenced by ascorbic acid and how these pathways are altered in different physiological or disease states.

Metabolic Pathways of L-Ascorbic Acid

L-Ascorbic acid is metabolized through several degradation pathways. Understanding these pathways is crucial for designing and interpreting tracer experiments with this compound. The primary degradation products include L-threonate, oxalate, and L-tartrate, formed through the cleavage of the carbon backbone of ascorbic acid.[5]

The following diagram illustrates the degradation pathway of L-Ascorbic acid, highlighting the position of the 13C-3 label and its potential incorporation into downstream metabolites.

Ascorbic_Acid_Degradation cluster_ascorbic_acid L-Ascorbic Acid Metabolism cluster_degradation_products Degradation Products Ascorbic_Acid L-Ascorbic Acid (with 13C at position 3) Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Threonate L-Threonate (potentially 13C-labeled) Diketogulonic_Acid->Threonate Cleavage at C2-C3 Oxalate Oxalate (unlabeled from C3) Diketogulonic_Acid->Oxalate Cleavage at C2-C3 Tartrate L-Tartrate (potentially 13C-labeled) Diketogulonic_Acid->Tartrate Cleavage at C4-C5 Glycolaldehyde Glycolaldehyde (unlabeled from C3) Diketogulonic_Acid->Glycolaldehyde Cleavage at C4-C5

Caption: Degradation pathway of L-Ascorbic acid.

Experimental Protocols

A detailed protocol for an in vivo metabolic flux analysis study using this compound is presented below. This protocol is adapted from established methodologies for in vivo tracer studies with other 13C-labeled compounds.[6]

Animal Model and Acclimatization
  • Animal Model: C57BL/6J mice (8-10 weeks old) are a commonly used model for metabolic studies.

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and water.

Tracer Preparation and Administration
  • Tracer: this compound (isotopic purity >99%).

  • Vehicle: Prepare a sterile solution of the tracer in 0.9% saline. The concentration will depend on the desired dosage and administration route.

  • Administration:

    • Intravenous (IV) Infusion: For continuous delivery and to achieve isotopic steady-state, administer the tracer via a tail vein catheter. A typical infusion rate would be in the range of 0.1-0.5 mg/kg/min.

    • Oral Gavage: For studies focusing on absorption and first-pass metabolism, administer a single bolus dose via oral gavage. A typical dose might be 10-50 mg/kg.

Sample Collection
  • Timeline: Collect samples at a defined time point after tracer administration. For steady-state analysis, this is typically after 90-120 minutes of IV infusion. For dynamic studies, multiple time points may be necessary.

  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes. Immediately place the tubes on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Tissue Collection: Euthanize the animal using an approved method. Rapidly dissect the tissues of interest (e.g., liver, kidney, brain), snap-freeze them in liquid nitrogen, and store them at -80°C.

Metabolite Extraction
  • Reagents: Pre-chilled (-80°C) 80% methanol, HPLC-grade water, and chloroform (B151607).

  • Procedure:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 80% methanol.

    • Add 500 µL of ice-cold water and vortex thoroughly.

    • Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.

    • Collect the polar phase (upper aqueous layer) containing the water-soluble metabolites, including ascorbic acid and its degradation products.

    • Dry the polar extracts under a stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis
  • Derivatization: The dried metabolite extracts need to be derivatized to make them volatile for GC-MS analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized metabolites.

  • MS Detection: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites and their isotopologues.

The following diagram outlines the general experimental workflow for an in vivo metabolic flux analysis study.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Model Animal Model (e.g., Mouse) Tracer_Admin Tracer Administration (this compound) Animal_Model->Tracer_Admin Sample_Collection Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction GC_MS_Analysis GC-MS Analysis Metabolite_Extraction->GC_MS_Analysis Data_Processing Data Processing (Isotopologue Distribution) GC_MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: Experimental workflow for in vivo metabolic flux analysis.

Data Presentation and Interpretation

Quantitative data from 13C-MFA studies are typically presented in tables that summarize the isotopic enrichment of key metabolites and the calculated metabolic fluxes. Due to the limited availability of published quantitative flux data specifically for in vivo this compound studies, the following tables present illustrative data to demonstrate the expected format and type of results.

Table 1: Illustrative 13C Enrichment of Ascorbic Acid and its Metabolites in Liver Tissue
MetaboliteIsotopologueControl Group (%)Treatment Group (%)
L-Ascorbic AcidM+195.2 ± 2.194.8 ± 2.5
M+23.5 ± 0.53.9 ± 0.6
M+3 1.3 ± 0.2 1.3 ± 0.3
L-ThreonateM+198.1 ± 1.597.5 ± 1.8
M+2 1.9 ± 0.3 2.5 ± 0.4 *
L-TartrateM+198.5 ± 1.298.0 ± 1.4
M+2 1.5 ± 0.2 2.0 ± 0.3

Statistically significant difference (p < 0.05) compared to the control group.

Note: This data is illustrative and does not represent actual experimental results.

Table 2: Illustrative Metabolic Fluxes Calculated from 13C Labeling Data
Metabolic FluxControl Group (nmol/g/min)Treatment Group (nmol/g/min)
Ascorbic Acid Uptake15.2 ± 1.818.5 ± 2.1
Ascorbic Acid to Threonate/Oxalate5.8 ± 0.78.2 ± 0.9
Ascorbic Acid to Tartrate/Glycolaldehyde2.1 ± 0.32.5 ± 0.4

Statistically significant difference (p < 0.05) compared to the control group.

Note: This data is illustrative and does not represent actual experimental results.

Logical Relationships in Data Analysis

The interpretation of 13C labeling data to calculate metabolic fluxes involves a series of logical steps, as depicted in the following diagram.

Data_Analysis_Logic cluster_input Input Data cluster_processing Data Processing and Modeling cluster_output Output Raw_MS_Data Raw Mass Spectrometry Data Isotopologue_Distribution Calculate Mass Isotopologue Distributions (MIDs) Raw_MS_Data->Isotopologue_Distribution Metabolic_Model Metabolic Network Model Flux_Estimation_Algorithm Flux Estimation Algorithm (e.g., 13C-FLUX) Metabolic_Model->Flux_Estimation_Algorithm Isotopologue_Distribution->Flux_Estimation_Algorithm Metabolic_Fluxes Estimated Metabolic Fluxes Flux_Estimation_Algorithm->Metabolic_Fluxes Statistical_Analysis Statistical Analysis and Confidence Intervals Metabolic_Fluxes->Statistical_Analysis

Caption: Logical flow of data analysis in 13C-MFA.

Conclusion

This compound is a promising tracer for in vivo metabolic flux analysis, offering the potential to quantify the dynamics of vitamin C metabolism and its impact on related pathways. While detailed quantitative data from such studies are not yet widely available, the established principles of 13C-MFA provide a robust framework for designing and conducting these experiments. This technical guide has provided a comprehensive overview of the methodologies, from experimental design and execution to data analysis and interpretation. As research in this area progresses, the application of this compound as a tracer will undoubtedly contribute to a deeper understanding of the role of vitamin C in health and disease, providing valuable insights for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for L-Ascorbic Acid-13C-3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin that plays a vital role in numerous cellular processes, including as a cofactor for various enzymes and as a potent antioxidant.[1] Stable isotope-labeled L-Ascorbic acid-13C-3 is a powerful tool for researchers to trace the metabolic fate of Vitamin C in vitro, enabling detailed metabolic flux analysis (MFA) and a deeper understanding of its roles in health and disease. This document provides detailed protocols for the application of this compound in cell culture experiments, guidance on data interpretation, and visualization of relevant biological pathways.

Stable isotope tracing with 13C-labeled substrates is a cornerstone of metabolic research. By replacing the naturally abundant 12C atoms with the heavy isotope 13C in a nutrient source, researchers can track the journey of these carbon atoms through various metabolic pathways. The resulting distribution of 13C in downstream metabolites is analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, in conjunction with a metabolic network model, allows for the calculation of intracellular metabolic fluxes.

Applications

  • Metabolic Flux Analysis (MFA): Quantitatively determine the rates of metabolic pathways involving ascorbic acid.

  • Stable Isotope Tracing: Elucidate the metabolic fate of ascorbic acid and its contribution to various cellular processes.

  • Drug Development: Investigate the mechanism of action of drugs that modulate ascorbic acid metabolism or related pathways.

  • Internal Standard: Serve as an internal standard for the accurate quantification of unlabeled ascorbic acid in cell lysates and culture media.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical stable isotope tracing experiment using this compound in a cancer cell line. This data illustrates the expected isotopic enrichment in key related metabolites after a 24-hour incubation period.

ParameterValueReference
Cell LineA549 (Human Lung Carcinoma)[3]
This compound Concentration100 µMHypothetical
Incubation Time24 hoursHypothetical
Metabolite Isotopic Enrichment
Intracellular L-Ascorbic Acid (M+3)85.2 ± 4.1%Hypothetical
Dehydroascorbic Acid (M+3)45.7 ± 3.5%Hypothetical
L-Threonate (downstream catabolite) (M+3)15.3 ± 2.1%Hypothetical
Collagen Prolyl-4-hydroxylase activityIncreased by 30%Hypothetical

Experimental Protocols

I. Preparation of this compound Stock Solution

Caution: L-Ascorbic acid is highly unstable in aqueous solutions and is susceptible to oxidation.[4] Prepare stock solutions fresh for each experiment and protect from light.

  • Reconstitution: Dissolve this compound powder in sterile, deoxygenated phosphate-buffered saline (PBS) or cell culture medium to a final concentration of 10-100 mM. Gentle vortexing can be used to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Storage: Use the stock solution immediately. If short-term storage is necessary, store on ice and protect from light. For longer-term storage, consider using a stabilized derivative such as L-ascorbic acid 2-phosphate.[2]

II. Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the appropriate basal medium (e.g., DMEM or RPMI-1640) with the required nutrients, serum (dialyzed fetal bovine serum is recommended to reduce unlabeled ascorbic acid), and the freshly prepared this compound stock solution to the desired final concentration (e.g., 50-200 µM).[5]

  • Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. The optimal incubation time to reach isotopic steady state can vary between cell types and experimental conditions and should be determined empirically. A time course experiment (e.g., 6, 12, 24, and 48 hours) is recommended.

III. Metabolite Extraction

This protocol is adapted for the extraction of polar metabolites, including ascorbic acid, from adherent cell cultures.

  • Quenching Metabolism: Place the culture dish on dry ice to rapidly quench metabolic activity.

  • Washing: Aspirate the labeling medium. Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol/20% water) to each well of a 6-well plate.[6]

  • Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or NMR.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_harvest Harvesting & Extraction cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare 13C-Labeling Medium prep_stock->prep_media add_media Add Labeling Medium prep_media->add_media seed_cells Seed Cells seed_cells->add_media incubate Incubate for Desired Time add_media->incubate quench Quench Metabolism incubate->quench wash Wash Cells quench->wash extract Extract Metabolites wash->extract ms_analysis LC-MS/MS or NMR Analysis extract->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for this compound tracing in cell culture.

Ascorbic Acid and Related Signaling Pathways

signaling_pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway ascorbic_acid Ascorbic Acid ras Ras ascorbic_acid->ras Inhibits pi3k PI3K ascorbic_acid->pi3k Modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation_mapk Cell Proliferation erk->proliferation_mapk akt Akt pi3k->akt mtor mTOR akt->mtor proliferation_pi3k Cell Growth & Survival mtor->proliferation_pi3k

Caption: Ascorbic acid's influence on key signaling pathways.

References

Application Notes: L-Ascorbic Acid-13C-3 for Stable Isotope Dilution Analysis of Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, also known as L-ascorbic acid, is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, including as an antioxidant and a cofactor for several enzymes. Accurate quantification of Vitamin C in biological matrices and pharmaceutical formulations is essential for nutrition research, clinical diagnostics, and drug development. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy. L-Ascorbic acid-13C-3 is a stable isotope-labeled internal standard designed for the precise measurement of Vitamin C. By incorporating a known amount of the labeled standard into a sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results.

Principle of the Method

The SIDA method involves adding a known quantity of this compound to the sample at the initial stage of preparation. This "internal standard" is chemically identical to the endogenous L-ascorbic acid (the analyte) but has a different mass due to the incorporation of three Carbon-13 isotopes. The analyte and the internal standard co-elute during chromatography and are detected by the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the native Vitamin C in the original sample can be accurately determined. This method corrects for analyte loss during sample extraction and processing, as well as for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.

Applications

The use of this compound as an internal standard is suitable for the quantification of Vitamin C in a variety of matrices, including:

  • Biological Fluids: Plasma, serum, urine, and cerebrospinal fluid.

  • Tissues: Organ and tissue homogenates.

  • Pharmaceutical Formulations: Tablets, capsules, and liquid formulations.

  • Food and Beverages: Fortified foods, juices, and dietary supplements.

Protocols

Preparation of Standard and Internal Standard Solutions

1.1. L-Ascorbic Acid Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of L-ascorbic acid and dissolve it in 10 mL of a stabilizing solution (e.g., 2% metaphosphoric acid in deionized water).
  • Store the stock solution in amber vials at -80°C.

1.2. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the stabilizing solution.
  • Store the internal standard stock solution in amber vials at -80°C.

1.3. Working Standard and Internal Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the L-ascorbic acid stock solution with the stabilizing solution to create calibration standards.
  • Prepare a working internal standard solution by diluting the this compound stock solution to the desired concentration (e.g., 1 µg/mL) with the stabilizing solution.

Sample Preparation (for Biological Fluids)

2.1. Protein Precipitation:

  • To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the working internal standard solution (this compound).
  • Add 300 µL of ice-cold protein precipitation solution (e.g., 10% trichloroacetic acid or 5% metaphosphoric acid in methanol).
  • Vortex the mixture for 30 seconds.

2.2. Centrifugation:

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

2.3. Supernatant Collection:

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column is commonly used.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Gradient: A suitable gradient should be optimized to ensure good separation of ascorbic acid from other matrix components.

3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • The precursor ion for L-ascorbic acid is m/z 175. Common product ions are m/z 115 and 89.
  • For this compound, the precursor ion will be m/z 178. The product ions will depend on the position of the 13C labels. Assuming the labels are on the fragmented portion, the product ions would be m/z 118 and 92. These transitions should be confirmed by direct infusion of the standard.

Data Presentation
Table 1: MRM Transitions for L-Ascorbic Acid and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
L-Ascorbic Acid17511589
This compound178118 (inferred)92 (inferred)
Table 2: Representative Method Validation Parameters for Vitamin C Analysis using SIDA LC-MS/MS
ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Recovery (%) 90 - 110%
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%

Note: These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory procedures.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is add_precip Add Protein Precipitation Solution (e.g., TCA) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (Calculate Analyte/IS Ratio) lcms->data_proc quant Quantification of Vitamin C data_proc->quant

Caption: Experimental workflow for Vitamin C analysis using SIDA.

sida_principle cluster_sample In the Sample cluster_ms Mass Spectrometry Detection analyte Analyte (L-Ascorbic Acid) ms_analyte Analyte Signal (m/z 175 -> 115) analyte->ms_analyte is Internal Standard (this compound) ms_is Internal Standard Signal (m/z 178 -> 118) is->ms_is ratio Calculate Ratio (Analyte Signal / IS Signal) ms_analyte->ratio ms_is->ratio concentration Determine Analyte Concentration ratio->concentration

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Application Notes and Protocols for Analyzing ¹³C Labeled Metabolites using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of ¹³C labeled metabolites. This powerful technique offers a unique window into cellular metabolism, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. The following sections detail the principles, experimental protocols, data analysis workflows, and applications of various NMR techniques for studying ¹³C labeled metabolites.

Introduction to ¹³C NMR in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolomics, NMR is used to identify and quantify metabolites in complex biological samples. The use of stable isotope tracers, particularly ¹³C-labeled substrates like glucose or glutamine, significantly enhances the capabilities of NMR for metabolic studies. By tracking the incorporation of ¹³C from a labeled precursor into downstream metabolites, researchers can elucidate active metabolic pathways and quantify their fluxes.

The primary advantages of using ¹³C NMR in metabolomics include its high spectral dispersion and the sharpness of the peaks, which aids in the identification of individual compounds in complex mixtures. While ¹H NMR is more sensitive, the larger chemical shift range of ¹³C NMR (approximately 200 ppm compared to ~12 ppm for ¹H) minimizes signal overlap, a common challenge in the analysis of biological samples.

Key NMR Spectroscopy Techniques

A variety of 1D and 2D NMR experiments are employed for the analysis of ¹³C labeled metabolites. The choice of experiment depends on the specific research question, the complexity of the sample, and the desired level of detail.

  • 1D ¹³C NMR: This is the most direct method for observing ¹³C nuclei. It provides a spectrum where each unique carbon atom in a molecule gives rise to a distinct peak. The intensity of the peak is proportional to the concentration of that carbon, and the presence of ¹³C-¹³C spin-spin coupling can provide information about the connectivity of carbon atoms, revealing isotopomer distribution.

  • 1D ¹H NMR with ¹³C Decoupling: This is a rapid method to indirectly quantify ¹³C enrichment. By comparing spectra acquired with and without ¹³C decoupling, the loss of signal intensity in the ¹H spectrum due to ¹H-¹³C coupling can be used to calculate the fractional enrichment of ¹³C at a specific position.

  • 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a highly sensitive method that provides excellent resolution, aiding in the unambiguous assignment of signals in crowded spectral regions.

  • 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds), providing valuable information for the structural elucidation of unknown metabolites and for confirming assignments.

  • 2D ¹³C-¹³C Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all carbons within a spin system, providing a complete carbon connectivity map. It is particularly useful for identifying metabolites in complex mixtures when using uniformly ¹³C-labeled substrates.

  • 2D Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful experiment directly detects one-bond ¹³C-¹³C correlations. While it suffers from low sensitivity at natural abundance, it is invaluable for de novo structure elucidation and for tracing carbon skeletons when using ¹³C-enriched samples.

Experimental Protocols

Sample Preparation: Intracellular Metabolite Extraction

Accurate and reproducible sample preparation is critical for obtaining high-quality NMR data. The following is a general protocol for the extraction of polar metabolites from cultured cells.

Materials:

  • Pre-chilled (-20°C) methanol (B129727)

  • Ice-cold water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Lyophilizer or vacuum concentrator (e.g., SpeedVac)

Protocol:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and incubate for a time sufficient to achieve isotopic steady-state.

  • Quenching and Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of pre-chilled methanol to lyse the cells and quench metabolic activity. Incubate at -80°C for 15 minutes.

  • Cell Harvesting: Using a cell scraper, detach the cells and collect the cell lysate in a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Re-extraction: Add 0.5 mL of an 80%/20% mixture of methanol/water (kept at -20°C) to the cell pellet, vortex, and centrifuge again. Combine this second supernatant with the first. A third extraction with 0.5 mL of ice-cold water can be performed to ensure complete recovery of polar metabolites.

  • Drying: Dry the combined supernatants to completeness using a vacuum concentrator or by freeze-drying. Store the dried extracts at -80°C until NMR analysis.

NMR Sample Preparation

Materials:

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • 5 mm NMR tubes

Protocol:

  • Reconstitution: Reconstitute the dried metabolite extract in a known volume (e.g., 600 µL) of D₂O containing a known concentration of an internal standard for chemical shift referencing and quantification.

  • pH Adjustment: Check the pH of the sample and adjust to a consistent value (e.g., pH 7.0 ± 0.1) using small volumes of dilute NaOD or DCl in D₂O to minimize pH-dependent chemical shift variations.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

NMR Data Acquisition

The following are example parameters for common NMR experiments. These should be optimized for the specific instrument and sample being analyzed.

3.3.1. 1D ¹³C NMR

  • Pulse Program: zgpg30 (or similar with proton decoupling)

  • Spectrometer Frequency: e.g., 150 MHz for a 600 MHz ¹H spectrometer

  • Spectral Width: ~220 ppm

  • Acquisition Time: 0.8 - 1.0 s

  • Relaxation Delay (d1): 2.0 s (a longer delay may be needed for quantitative analysis of quaternary carbons)

  • Number of Scans (ns): 128 or higher, depending on sample concentration

  • Temperature: 298 K

3.3.2. 2D ¹H-¹³C HSQC

  • Pulse Program: hsqcetgpsisp2 (or similar with sensitivity enhancement and solvent suppression)

  • Spectrometer Frequency: e.g., 600 MHz (¹H) / 150 MHz (¹³C)

  • Spectral Width: ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C)

  • Number of Increments (F1): 256 - 512

  • Number of Scans (ns): 8 - 64 per increment

  • Relaxation Delay (d1): 1.5 - 2.0 s

  • Temperature: 298 K

NMR Data Processing and Analysis

Software: NMRPipe, NMRViewJ, MATLAB with specialized toolboxes, Chenomx NMR Suite.

General Workflow:

  • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency domain.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct for distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (e.g., TMSP at 0.0 ppm for ¹H).

  • Peak Picking and Integration: Identify and integrate the peaks of interest.

  • Metabolite Identification: Compare the chemical shifts and coupling patterns of the observed signals with those in spectral databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB).

  • Quantification of ¹³C Enrichment: Calculate the fractional enrichment of ¹³C in specific metabolite positions by analyzing the intensities of satellite peaks arising from ¹³C-¹³C coupling in 1D ¹³C spectra or by comparing decoupled and coupled ¹H spectra.

Quantitative Data Presentation

The quantitative analysis of ¹³C enrichment provides valuable insights into the relative activities of different metabolic pathways. The following tables present representative data from studies using ¹³C-labeled substrates.

Table 1: Relative Pentose Phosphate Pathway (PPP) Flux in Different Tissues and Conditions using [1,2-¹³C₂]glucose. The ratio of [3-¹³C]lactate (produced via the PPP) to [2,3-¹³C₂]lactate (produced via glycolysis) is used to estimate the relative flux.[1]

Tissue/Cell TypeConditionRelative PPP Flux (%)
Rat LiverFed15 ± 2
Rat LiverFasted8 ± 1
Rat HeartFed5 ± 1
Rat HeartFasted2 ± 0.5
Hepatoma Cells-25 ± 3

Table 2: ¹³C Enrichment in Amino Acids of Cancer Cells after Incubation with [U-¹³C₆]glucose. [2]

Amino AcidEJ28-Luc Bladder Cancer Cells (% ¹³C Enrichment)LN18 Glioma Cells (% ¹³C Enrichment)
Alanine4.5 ± 0.24.2 ± 0.3
Aspartate2.8 ± 0.13.0 ± 0.2
Glutamate3.5 ± 0.23.8 ± 0.3
Serine2.2 ± 0.12.5 ± 0.2
Proline1.6 ± 0.11.8 ± 0.1

Table 3: Fractional ¹³C Enrichment in Extracellular Metabolites of Astrocytes Cultured with [U-¹³C]-Fatty Acids. [3]

Metabolite[U-¹³C]-C8:0 (% Enrichment)[U-¹³C]-C10:0 (% Enrichment)
β-hydroxybutyrate (βHB)65 ± 558 ± 6
Acetoacetate (AcAc)62 ± 455 ± 5

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex data generated from ¹³C labeling studies. The following diagrams were created using the Graphviz DOT language.

Signaling Pathways

Glycolysis_TCA_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_amino_acids Amino Acid Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P oxidative phase F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine R5P->GAP non-oxidative phase Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Glutamate Glutamate alphaKG->Glutamate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate

Caption: Central carbon metabolism showing Glycolysis, the TCA cycle, and the Pentose Phosphate Pathway.

Experimental Workflows

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_interpretation Interpretation cell_culture Cell Culture & ¹³C Labeling extraction Metabolite Extraction cell_culture->extraction nmr_sample NMR Sample Preparation extraction->nmr_sample nmr_acq NMR Data Acquisition (1D ¹³C, 2D HSQC, etc.) nmr_sample->nmr_acq processing Spectral Processing (FT, Phasing, Baseline) nmr_acq->processing identification Metabolite Identification (Database Searching) processing->identification quantification ¹³C Enrichment Quantification identification->quantification mfa Metabolic Flux Analysis quantification->mfa pathway Pathway Mapping mfa->pathway

Caption: A typical experimental workflow for ¹³C labeled metabolite analysis by NMR.

Logical Relationships

NMR_Technique_Selection cluster_goal Research Goal cluster_techniques NMR Technique cluster_info Information Obtained goal Research Question oneD_13C 1D ¹³C NMR goal->oneD_13C Direct observation of ¹³C labels oneD_1H 1D ¹H NMR (¹³C decoupled) goal->oneD_1H High-throughput screening twoD_HSQC 2D HSQC goal->twoD_HSQC Unambiguous assignments twoD_TOCSY 2D ¹³C-¹³C TOCSY goal->twoD_TOCSY Tracing carbon backbone INADEQUATE INADEQUATE goal->INADEQUATE Unknown metabolite identification info_direct Direct ¹³C detection, Isotopomer patterns oneD_13C->info_direct info_indirect Rapid ¹³C enrichment quantification oneD_1H->info_indirect info_correlation ¹H-¹³C correlation, High resolution twoD_HSQC->info_correlation info_connectivity Complete carbon connectivity twoD_TOCSY->info_connectivity info_structure De novo structure elucidation INADEQUATE->info_structure

Caption: Logical relationship for selecting an appropriate NMR technique based on the research goal.

References

Application Notes and Protocols for L-Ascorbic Acid-13C-3 Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes. Its accurate quantification in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. L-Ascorbic acid-13C-3 is a stable isotope-labeled internal standard used for the precise measurement of L-Ascorbic acid by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis.

Due to its susceptibility to oxidation, the sample preparation of L-Ascorbic acid is a critical step that requires careful attention to stabilization.[1][2][3][4] These application notes provide detailed protocols for the preparation of plasma, serum, urine, and tissue homogenates for the analysis of this compound.

General Considerations for Sample Handling and Stabilization

The stability of L-Ascorbic acid is paramount for accurate analysis. It is highly sensitive to oxidation, which is accelerated by factors such as elevated pH, temperature, light exposure, and the presence of metal ions.[3][5] Therefore, the following precautions should be taken throughout the sample collection and preparation process:

  • Anticoagulant Selection: For blood samples, collection into tubes containing dipotassium (B57713) EDTA is recommended as it provides the best stability for ascorbic acid compared to heparin or serum tubes.[1][2]

  • Immediate Processing: Samples should be processed as quickly as possible after collection.[1][2][4] Delays in separation and deproteinization can lead to significant losses of ascorbic acid.[1][2]

  • Low Temperature: All procedures should be carried out on ice or at 4°C to minimize degradation.[6][7]

  • Light Protection: Samples should be protected from light by using amber tubes or by wrapping tubes in aluminum foil.[5][6]

  • Stabilizing Agents: The use of acidic protein precipitating agents such as metaphosphoric acid (MPA) or trichloroacetic acid (TCA) is crucial to inactivate enzymes and stabilize ascorbic acid by lowering the pH.[3][4][6][8]

  • Reducing Agents: The addition of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can help to maintain ascorbic acid in its reduced form.[4][9][10]

Experimental Workflow for Sample Preparation

Workflow cluster_tissue A Sample Collection (e.g., Blood, Urine, Tissue) B Addition of Anticoagulant/Stabilizer (e.g., EDTA for blood) A->B D Homogenization (for Tissue) A->D C Centrifugation (for Plasma/Serum/Supernatant) B->C E Protein Precipitation & Stabilization (e.g., with MPA/TCA) C->E D->E F Addition of Internal Standard (L-Ascorbic acid-13C-3) E->F G Vortex & Centrifugation F->G H Supernatant Transfer G->H I LC-MS/MS Analysis H->I

Figure 1: General workflow for the preparation of biological samples for this compound analysis.

Protocols

Protocol 1: Plasma and Serum Sample Preparation

This protocol details the steps for extracting this compound from plasma and serum samples.

Materials:

  • Blood collection tubes with K2EDTA

  • Metaphosphoric acid (MPA) solution (10% w/v in water)

  • This compound internal standard solution

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vortex mixer

Procedure:

  • Collect whole blood in K2EDTA tubes.

  • Immediately centrifuge the blood at 1,300 x g for 10 minutes at 4°C to separate the plasma. If serum is required, use serum separator tubes and allow the blood to clot for 30 minutes at room temperature before centrifugation.

  • Transfer the plasma or serum to a clean microcentrifuge tube. At this stage, samples can be stored at -80°C if not for immediate analysis.[6]

  • For analysis, thaw the frozen plasma or serum on ice.

  • In a new microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 100 µL of ice-cold 10% MPA solution to precipitate proteins and stabilize the ascorbic acid.[6][8]

  • Add the appropriate volume of this compound internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation

This protocol outlines a simple dilution method for the preparation of urine samples.

Materials:

  • Metaphosphoric acid (MPA) solution (5% w/v in water)

  • This compound internal standard solution

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Collect urine samples and immediately store them at -80°C if not analyzed promptly.

  • Thaw urine samples on ice.

  • In a microcentrifuge tube, add 100 µL of urine.

  • Add 400 µL of 5% MPA solution.

  • Add the appropriate volume of this compound internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis. If particulates are present, centrifuge at 14,000 x g for 10 minutes at 4°C and transfer the supernatant.

Protocol 3: Tissue Homogenate Sample Preparation

This protocol describes the extraction of this compound from tissue samples.

Materials:

  • Metaphosphoric acid (MPA) solution (10% w/v in water)

  • This compound internal standard solution

  • Homogenizer (e.g., bead beater, sonicator)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vortex mixer

Procedure:

  • Excise tissues and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Weigh the frozen tissue (typically 50-100 mg).

  • Add the tissue to a homogenization tube containing ice-cold 10% MPA solution (e.g., 500 µL for 50 mg of tissue).

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the homogenization process.

  • Add the appropriate volume of this compound internal standard solution.

  • Vortex the homogenate for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the tissue debris and precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics of methods for the analysis of L-Ascorbic acid in biological matrices. The values for this compound are expected to be similar.

Table 1: Method Validation Parameters for L-Ascorbic Acid Analysis

ParameterPlasma/SerumUrineTissue HomogenateReference
Recovery >85%>90%>80%[11]
Linearity (r²) >0.99>0.99>0.99[12]
Intra-day Precision (%CV) <10%<10%<15%[9][13]
Inter-day Precision (%CV) <15%<15%<15%[13]

Table 2: Limits of Quantification for L-Ascorbic Acid Analysis

MatrixLower Limit of Quantification (LLOQ)MethodReference
Plasma 0.1 µg/mLLC-MS/MS[14]
Plasma 0.10 mg/LHPLC[13]
Plasma 0.4679 ng/mLLC-MS/MS[12]

Conclusion

The protocols outlined in these application notes provide a robust framework for the reliable quantification of this compound in various biological matrices. The cornerstone of successful analysis lies in the meticulous handling and stabilization of the analyte throughout the sample preparation process. By adhering to these guidelines, researchers can achieve accurate and reproducible results, which are critical for advancing our understanding of the role of Vitamin C in health and disease.

References

Utilizing L-Ascorbic Acid-13C-3 as an Internal Standard for Accurate Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of L-Ascorbic acid-13C-3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of L-Ascorbic acid (Vitamin C) in various biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantification.

Introduction

L-Ascorbic acid is a vital water-soluble vitamin that plays a critical role in numerous physiological processes. Accurate measurement of its concentration in biological samples is essential for clinical research, nutritional studies, and drug development. LC-MS has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving reliable quantitative results. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, providing robust correction for analytical variability. While L-Ascorbic acid-13C6 is also commonly used, this guide focuses on the application of the 13C-3 variant.[1][2][3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data achievable with an LC-MS method utilizing a 13C-labeled ascorbic acid internal standard. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 - 5.0 ng/mL
Accuracy (% Bias)Within ± 15%
Precision (% CV)< 15%
Recovery85 - 115%

Table 2: Example Calibration Curve for L-Ascorbic Acid in Human Serum

Concentration (ng/mL)Analyte/IS Peak Area Ratio
50.012
100.025
500.128
1000.255
5001.280
10002.565
25006.410
500012.825

Experimental Protocols

Materials and Reagents
  • L-Ascorbic acid certified reference standard

  • This compound (Internal Standard)

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • Formic acid (≥ 99%)

  • Metaphosphoric acid (MPA)

  • Trichloroacetic acid (TCA)

  • Human serum/plasma (or other relevant biological matrix)

Standard and Internal Standard Stock Solution Preparation
  • L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Ascorbic acid in 10 mL of a stabilizing solution (e.g., 2% MPA in water).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same stabilizing solution.

    Note: Prepare fresh stock solutions regularly and store them at -80°C in amber vials to prevent degradation.

Calibration Standards and Quality Control (QC) Sample Preparation
  • Prepare a series of working standard solutions by serially diluting the L-Ascorbic acid stock solution with the stabilizing solution to achieve the desired concentration range for the calibration curve.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Spike the calibration standards and QC samples into the appropriate biological matrix (e.g., charcoal-stripped serum) to mimic the study samples.

Sample Preparation Protocol (Protein Precipitation)

This protocol is suitable for serum and plasma samples.

  • Thaw frozen samples on ice in the dark.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibrator, QC, or unknown).

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold protein precipitation solvent (e.g., methanol with 1% formic acid or 10% TCA).

  • Vortex for 30 seconds to ensure thorough mixing.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample 1. Sample Aliquoting (100 µL Serum/Plasma) add_is 2. Add Internal Standard (this compound) sample->add_is add_ppt 3. Add Precipitation Solvent (e.g., Methanol with 1% Formic Acid) add_is->add_ppt vortex 4. Vortex Mix add_ppt->vortex incubate 5. Incubate at -20°C vortex->incubate centrifuge 6. Centrifuge incubate->centrifuge supernatant 7. Transfer Supernatant for Analysis centrifuge->supernatant

A flowchart of the sample preparation protocol.
LC-MS Method Parameters

The following are typical starting parameters that may require optimization for your specific system.

Table 3: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol/Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature30°C
Injection Volume5 µL

Table 4: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transitions (MRM)L-Ascorbic Acid: Precursor Ion (m/z) 175.0 -> Product Ion (m/z) 115.0This compound: Precursor Ion (m/z) 178.0 -> Product Ion (m/z) 117.0
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temperature400°C
Desolvation Gas Flow800 L/hr

Note: The exact m/z values for the precursor and product ions of this compound should be confirmed based on the labeling pattern of the specific standard used.

Data Analysis and Quantification

The concentration of L-Ascorbic acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve, which is generated by plotting the analyte/IS peak area ratios of the calibration standards against their known concentrations.

G cluster_data_analysis Data Analysis Workflow acquire_data Acquire LC-MS Data (MRM Transitions) integrate_peaks Integrate Peak Areas (Analyte and IS) acquire_data->integrate_peaks calculate_ratios Calculate Peak Area Ratios (Analyte/IS) integrate_peaks->calculate_ratios generate_curve Generate Calibration Curve calculate_ratios->generate_curve For Calibration Standards interpolate_conc Interpolate Sample Concentrations calculate_ratios->interpolate_conc For Unknown Samples generate_curve->interpolate_conc

A logical workflow for data analysis and quantification.

Conclusion

The use of this compound as an internal standard in LC-MS provides a robust and reliable method for the quantitative analysis of Vitamin C in complex biological matrices. The protocols and parameters outlined in this application note serve as a comprehensive starting point for researchers and scientists. Method validation should always be performed to ensure the accuracy, precision, and reliability of the results for the specific application and matrix of interest.

References

Application Note: Quantification of Vitamin C in Fortified Foods by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Vitamin C (ascorbic acid) in various fortified food matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method described is selective, sensitive, and rapid, making it suitable for routine quality control and analysis in the food industry.[1] The protocol covers sample preparation for both solid and liquid foods, detailed instrument parameters, and method validation data.

Principle

The quantification of Vitamin C relies on its extraction from the food matrix, followed by chromatographic separation and detection. Ascorbic acid is extracted from samples using a solution designed to maintain its stability. The extract is then injected into an HPLC system where ascorbic acid is separated from other matrix components on a reverse-phase C18 column.[1][2] The eluent is introduced into a mass spectrometer, where ascorbic acid is ionized, typically using electrospray ionization (ESI) in negative mode. Quantification is achieved by monitoring the specific mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.[1] This HPLC-MS approach offers high sensitivity and selectivity, minimizing interferences from complex food matrices.[1]

Experimental Protocols

Materials and Reagents
  • L-(+)-Ascorbic acid standard (purity ≥99%)

  • Methanol (B129727) (HPLC grade)[1]

  • Acetic acid (glacial)[1]

  • Metaphosphoric acid[1]

  • EDTA (Ethylenediaminetetraacetic acid) (Optional, for stability)[3]

  • Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for total Vitamin C analysis)[4][5]

  • Ultrapure water (Milli-Q or equivalent)[1]

Standard Solution Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve 50 mg of L-(+)-ascorbic acid in 50 mL of methanol.[1]

  • Working Standard Solutions (0.05 - 2.00 mg/L): Prepare a series of working standard solutions by diluting the stock solution with methanol.[1]

  • Storage: All solutions should be prepared fresh daily to prevent degradation of ascorbic acid. Store solutions at -24°C when not in use.[1]

Sample Preparation

The sample preparation procedure varies depending on the food matrix.

2.3.1 Solid Fortified Foods (e.g., Biscuits, Breakfast Cereals, Infant Food)

  • Weigh 2 g of a homogenized solid sample into a centrifuge tube.[1]

  • Add 5 mL of methanol and 25 mL of an extraction solution containing 8% acetic acid and 3% metaphosphoric acid.[1] The acidic conditions help to stabilize Vitamin C.[2]

  • Homogenize the mixture for 1 minute using a Polytron mixer or equivalent.[1]

  • Filter the mixture. Dilute 10 mL of the extract to 25 mL with 0.1% acetic acid.[1]

  • For analysis, dilute 1 mL of the final extract to 2 mL with the mobile phase.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC-MS system.

2.3.2 Liquid Fortified Foods (e.g., Fruit Juices, Royal Jelly)

  • For liquid samples, a simple dilution step is often sufficient.[1][6]

  • Dilute the sample directly with the mobile phase to bring the concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[2]

  • This minimal sample pretreatment allows for high-throughput analysis.[1]

Note on Total Vitamin C: To measure total Vitamin C (ascorbic acid + dehydroascorbic acid), a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added during the extraction process to convert dehydroascorbic acid back to ascorbic acid.[4][5]

HPLC-MS Instrumental Conditions

The following parameters have been successfully used for the analysis of ascorbic acid.[1]

ParameterSetting
HPLC System Waters Alliance 2695 or equivalent
Columns Waters Symmetry C18 (75 x 4.6 mm, 3.5 µm) coupled with an Atlantis dC18 (150 x 2.0 mm, 5 µm)[1]
Mobile Phase Isocratic elution with Methanol (0.005% acetic acid) / 0.05% Acetic Acid (70:30, v/v)[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]
Total Run Time < 6 minutes[1]
Mass Spectrometer Waters ZQ 2000 Single Quadrupole or equivalent[1]
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode[1]
Capillary Voltage 3000 V[3]
Nebulizer Pressure 35 psi[3]
Drying Gas Flow 8 L/min[3]
Drying Gas Temperature 350°C[3]
Monitored Ions (SIM) Quantification: m/z 175 [M-H]⁻Confirmation: m/z 115 [M-C₂H₄O₂]⁻[1]

Experimental Workflow Diagram

The overall workflow from sample receipt to final data analysis is illustrated below.

G Workflow for Vitamin C Quantification by HPLC-MS cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Weighing/Aliquoting (Solid/Liquid Sample) Extraction Extraction with Methanol/Acid Solution Sample->Extraction Filtration_Dilution Filtration & Dilution Sample->Filtration_Dilution Liquids only Homogenization Homogenization Extraction->Homogenization Solids only Homogenization->Filtration_Dilution HPLC_Injection HPLC Injection Filtration_Dilution->HPLC_Injection C18_Separation Reverse-Phase C18 Chromatographic Separation HPLC_Injection->C18_Separation ESI_Ionization Electrospray Ionization (ESI Negative Mode) C18_Separation->ESI_Ionization MS_Detection MS Detection (m/z 175) ESI_Ionization->MS_Detection Data_Acquisition Peak Integration & Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Report Final Report (mg/kg or mg/L) Quantification->Report

Caption: Experimental workflow for Vitamin C analysis.

Data Presentation

Method performance was evaluated through validation studies, with key parameters summarized below. Due to matrix effects observed in solid samples, quantification for these matrices was performed using the standard addition method.[6]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.98[1][6]
Concentration Range0.05 - 2.00 mg/L[6]
Limit of Detection (LOD)0.015 mg/L[6]
Limit of Quantification (LOQ)0.050 mg/L[6]
Accuracy (Recovery %)92.8 - 103.5%[6]
Precision (RSD %)< 7%[1]

Table 2: Example Vitamin C Content in Fortified Foods

Food MatrixReported Vitamin C Content
Biscuits480 mg/kg[1]
Royal Jelly1837 mg/L[1]
Infant FoodVariable, comparable to label value[6]
Breakfast CerealsVariable, comparable to label value[6]
Apple JuiceVariable, comparable to label value[6]

Conclusion

The HPLC-MS method detailed here is a robust, rapid, and reliable tool for the identification and quantification of Vitamin C in a wide variety of fortified food products.[1] The simple sample preparation for liquid matrices and the high selectivity of MS detection allow for high sample throughput, making the method highly attractive for routine analysis in quality control laboratories within the food and beverage industry.[1]

References

Application Notes and Protocols: Determination of Vitamin C Concentration by Redox Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, also known as ascorbic acid, is a vital water-soluble vitamin and a potent antioxidant.[1][2] Accurate quantification of Vitamin C is crucial in various fields, including pharmaceutical analysis, food science, and clinical research. Redox titration is a classic, reliable, and widely used analytical method for determining the concentration of Vitamin C.[3][4] This method is based on the oxidation of ascorbic acid by a suitable oxidizing agent. This document provides detailed protocols for two common redox titration methods for Vitamin C determination: titration with 2,6-dichlorophenolindophenol (DCPIP) and titration with iodine.

Principle of the Method

The determination of Vitamin C concentration by redox titration relies on the principle that ascorbic acid is a strong reducing agent that can be readily oxidized by an oxidizing agent. The endpoint of the titration is detected when all the ascorbic acid in the sample has been oxidized.

2.1. Titration with 2,6-dichlorophenolindophenol (DCPIP)

In this method, the intensely colored titrant, 2,6-dichlorophenolindophenol (DCP), is used to oxidize Vitamin C.[4] DCPIP is blue in its oxidized form and becomes colorless upon reduction by ascorbic acid. The endpoint is reached when all the ascorbic acid has been oxidized, and the addition of excess DCPIP results in a permanent pink or blue color in the solution.[3][5] The reaction proceeds in a 1:1 molar ratio.[5]

Overall Reaction: Ascorbic Acid (colorless) + DCPIP (blue) → Dehydroascorbic Acid (colorless) + Reduced DCPIP (colorless)[3]

2.2. Titration with Iodine (I₂)

Iodine is another effective oxidizing agent for the determination of Vitamin C. In this titration, a standard solution of iodine is used to oxidize ascorbic acid to dehydroascorbic acid.[1][6] As iodine is added, it is immediately reduced to iodide ions as long as ascorbic acid is present.[1] Once all the ascorbic acid has reacted, the excess iodine reacts with a starch indicator to form a distinct blue-black complex, signaling the endpoint of the titration.[1][7]

Overall Reaction: Ascorbic Acid + I₂ → Dehydroascorbic Acid + 2I⁻ + 2H⁺[6]

A more stable and reliable variation of this method involves the use of a potassium iodate (B108269) (KIO₃) solution.[2] In an acidic solution containing potassium iodide (KI), the iodate ions react to form iodine in situ, which then oxidizes the ascorbic acid.[2]

Experimental Protocols

3.1. Protocol 1: Titration with 2,6-dichlorophenolindophenol (DCPIP)

3.1.1. Materials and Reagents

  • 2,6-dichlorophenolindophenol (DCPIP) solution (0.025%)[8]

  • Standard L-ascorbic acid solution (0.1 g in 100 mL distilled water)[8]

  • pH 3 buffer solution[3]

  • Burette and stand

  • Pipettes (10 mL, 20 mL)

  • Erlenmeyer flasks (250 mL)

  • Volumetric flasks (100 mL)

  • Distilled water

3.1.2. Standardization of DCPIP Solution

  • Accurately pipette 10.00 mL of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.[4]

  • Add approximately 20 mL of distilled water and 10 mL of pH 3 buffer.[3][4]

  • Fill the burette with the DCPIP solution and record the initial volume.

  • Titrate the ascorbic acid solution with the DCPIP solution until a permanent light pink color persists for at least 30 seconds. This is the endpoint.[3]

  • Record the final volume of the DCPIP solution used.

  • Repeat the titration at least two more times to obtain concordant results (volumes agreeing within 0.1 mL).

  • Calculate the concentration of the DCPIP solution.

3.1.3. Sample Preparation

  • Vitamin C Tablets: Dissolve a single tablet of known weight in a specific volume of distilled water (e.g., 100 mL in a volumetric flask).[4]

  • Fruit Juices: Strain fresh or packaged juice through cheesecloth to remove pulp and seeds.[1][2] If the juice is highly colored, it may need to be diluted with distilled water.[9]

  • Fruits and Vegetables: Homogenize a known weight of the sample (e.g., 100 g) with a known volume of distilled water (e.g., 50 mL) in a blender.[1][2] Strain the mixture through cheesecloth and make up the final volume to 100 mL in a volumetric flask.[1][2]

3.1.4. Titration of Sample

  • Pipette a known volume of the prepared sample solution (e.g., 10.00 mL) into a 250 mL Erlenmeyer flask.[3]

  • Add approximately 25 mL of distilled water and 10 mL of pH 3 buffer.[3]

  • Titrate with the standardized DCPIP solution until the endpoint is reached (a permanent light pink color).

  • Record the volume of DCPIP solution used.

  • Repeat the titration for a total of three concordant results.

3.2. Protocol 2: Titration with Iodine (I₂)

3.2.1. Materials and Reagents

  • Iodine solution (0.005 mol L⁻¹)[1]

  • Potassium iodide (KI)[1]

  • Starch indicator solution (0.5%)[1]

  • Standard L-ascorbic acid solution

  • Burette and stand

  • Pipettes (20 mL)

  • Erlenmeyer flasks (250 mL)

  • Volumetric flasks (1 L, 100 mL)

  • Distilled water

3.2.2. Preparation of Reagents

  • Iodine Solution (0.005 mol L⁻¹): Weigh 2 g of potassium iodide into a 100 mL beaker. Weigh 1.3 g of iodine and add it to the same beaker. Add a few mL of distilled water and swirl until the iodine is dissolved. Transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water.[1]

  • Starch Indicator Solution (0.5%): Weigh 0.25 g of soluble starch and add it to 50 mL of near-boiling water. Stir to dissolve and cool before use.[1]

3.2.3. Standardization of Iodine Solution

  • Prepare a standard ascorbic acid solution of known concentration.

  • Pipette 20 mL of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.

  • Add about 150 mL of distilled water and 1 mL of starch indicator solution.[1]

  • Titrate with the iodine solution until the first permanent trace of a dark blue-black color appears.[1]

  • Record the volume of iodine solution used.

  • Repeat to obtain concordant results.

  • Calculate the exact molarity of the iodine solution.

3.2.4. Sample Preparation

Follow the same procedures as described in section 3.1.3.

3.2.5. Titration of Sample

  • Pipette a 20 mL aliquot of the sample solution into a 250 mL conical flask.[1]

  • Add about 150 mL of distilled water and 1 mL of starch indicator solution.[1]

  • Titrate the sample with the standardized 0.005 mol L⁻¹ iodine solution.[1]

  • The endpoint is the first permanent trace of a dark blue-black color due to the starch-iodine complex.[1]

  • Repeat the titration with further aliquots of the sample solution until concordant results are obtained.[1]

Data Presentation and Calculations

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Standardization of Titrant (Example with DCPIP)

TrialInitial Burette Reading (mL)Final Burette Reading (mL)Volume of DCPIP used (mL)
1
2
3
Average

Table 2: Titration of Sample (Example with DCPIP)

Sample IDTrialInitial Burette Reading (mL)Final Burette Reading (mL)Volume of DCPIP used (mL)
1
2
3
Average

Calculations

  • Calculate the average volume of titrant used from your concordant titres. [1]

  • Calculate the moles of the titrant that reacted.

  • From the stoichiometry of the reaction, determine the moles of ascorbic acid in the aliquot of the sample solution.

  • Calculate the concentration of ascorbic acid in the sample solution (e.g., in mg/mL or mg/100g).

For DCPIP Titration: Moles of Ascorbic Acid = Moles of DCPIP

For Iodine Titration: Moles of Ascorbic Acid = Moles of I₂[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_reagents Prepare Reagents (Titrant, Indicator) standardize Standardize Titrant prep_reagents->standardize prep_sample Prepare Sample (Tablet, Juice, etc.) titrate_sample Titrate Sample prep_sample->titrate_sample standardize->titrate_sample record_data Record Data titrate_sample->record_data calculate Calculate Vitamin C Concentration record_data->calculate

Caption: Experimental workflow for Vitamin C determination by redox titration.

redox_principle_iodine cluster_reactants Reactants cluster_products Products ascorbic_acid Ascorbic Acid (Vitamin C) dehydroascorbic Dehydroascorbic Acid ascorbic_acid->dehydroascorbic is oxidized to iodine Iodine (I₂) (Titrant) iodide Iodide Ions (I⁻) iodine->iodide is reduced to

Caption: Chemical principle of the redox reaction between Vitamin C and iodine.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal in 13C NMR Experiments for Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C NMR spectroscopy of metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal sensitivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My 13C NMR spectrum has a very low signal-to-noise ratio. What are the initial troubleshooting steps?

A1: Low signal-to-noise (S/N) is a common challenge in 13C NMR due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the 13C nucleus.[1][2] Here are the primary steps to address this issue:

  • Sample Preparation: Proper sample preparation is a critical first step.[3]

    • Increase Concentration: The most direct method to improve the S/N ratio is to increase the molar concentration of your sample.[4][5] For a satisfactory spectrum within a reasonable timeframe (e.g., 30 minutes), a concentration of approximately 10 mM or higher is often recommended.[4]

    • Solvent Volume: Use the minimum volume of deuterated solvent necessary to achieve the required sample height in the NMR tube (typically 4-5 cm) to maximize concentration.[4][6]

    • Sample Purity: Ensure your sample and solvent are free of particulate matter by filtering if necessary.[4][5] Paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening and should be avoided.[4]

  • Acquisition Parameters: Fine-tuning your acquisition parameters can significantly boost your signal.[3]

    • Number of Scans (NS): Increasing the number of scans is a fundamental way to improve S/N. The S/N ratio increases with the square root of the number of scans.[3][4]

    • Pulse Angle and Relaxation Delay (D1): For many metabolites, particularly those with quaternary carbons, T1 relaxation times can be long.[3] Using a smaller flip angle (e.g., 30°-45°) allows for a shorter relaxation delay (D1) without saturating the signal.[3][4] This enables more scans to be acquired in the same amount of time, leading to better S/N.[3]

    • Nuclear Overhauser Effect (NOE): Ensure that proton decoupling is active during the relaxation delay to take advantage of the NOE, which can enhance 13C signals.[4][7]

Q2: I've optimized my basic parameters, but the signal is still weak. What advanced techniques can I use for significant signal enhancement?

A2: For a more substantial increase in signal, consider these advanced methods:

  • Cryoprobe Technology: Using a cryogenically cooled probe can significantly increase the S/N ratio, typically by a factor of 3-4, by reducing thermal noise in the detector electronics.[3][8][9][10] This can translate to a reduction in experiment time by a factor of up to 20.[8]

  • Isotopic Labeling: Enriching your metabolites with 13C by providing a 13C-labeled substrate (e.g., 13C-glucose) to your biological system is a highly effective method to increase signal intensity.[3][11] This method can lead to a 10-100 fold increase in signal.[3]

  • Polarization Transfer Techniques (DEPT & INEPT): Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) transfer polarization from the more sensitive 1H nuclei to 13C nuclei.[3] This can result in a signal enhancement of up to 4-fold for CH groups.[3]

  • Dynamic Nuclear Polarization (DNP): DNP can enhance the signal by several orders of magnitude.[3][12] This technique involves transferring the high polarization of electron spins from a polarizing agent to the 13C nuclei at very low temperatures, followed by rapid dissolution and transfer to the NMR spectrometer.[3][13]

Q3: Can 2D NMR experiments help if my 1D 13C spectrum is too complex or has a low signal?

A3: Yes, 2D NMR experiments can be very beneficial. While they often require longer acquisition times, they provide valuable structural information and can help resolve overlapping signals.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates 13C nuclei with their directly attached protons.[3][14] Since it detects the more sensitive 1H nucleus, it is a more sensitive method than direct 13C detection.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides correlations between carbons and protons over multiple bonds, which is useful for structural elucidation.[3][14]

Troubleshooting Guides

Issue 1: Weak or Absent Quaternary Carbon Signals

Quaternary carbons often exhibit weak signals due to their long T1 relaxation times and lack of a direct Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Solutions:

  • Optimize Relaxation Delay (D1): Increase the D1 value to allow for full relaxation of the quaternary carbons between pulses.

  • Use a Smaller Flip Angle: A smaller flip angle (e.g., 30°) requires a shorter relaxation delay compared to a 90° pulse, allowing for more scans in a given time.[3]

  • Add a Relaxation Agent: For carbons with very long relaxation times, adding a small amount of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the required relaxation delay.[4]

Issue 2: Broad Peaks and Poor Resolution

Broad peaks can obscure signals and make interpretation difficult.

Causes and Solutions:

  • Poor Shimming: Re-shim the magnet to improve the homogeneity of the magnetic field.

  • High Sample Viscosity: Highly concentrated or viscous samples can lead to broader lines due to slower molecular tumbling.[4] Diluting the sample or acquiring the spectrum at a higher temperature can reduce viscosity and sharpen peaks.[4]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.[4] Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can remove dissolved oxygen.[4]

Data Presentation: Signal Enhancement Techniques

The following table summarizes the expected signal enhancement and key considerations for various techniques.

TechniqueExpected Signal EnhancementKey Considerations
Increase Number of Scans (NS) Proportional to the square root of NSIncreases experiment time.
Cryoprobe 3-4 foldHardware dependent.[3][8][9]
13C Isotopic Labeling 10-100 foldRequires metabolic incorporation of labeled substrates.[3][11]
Polarization Transfer (DEPT/INEPT) Up to 4 fold (for CH)Only enhances protonated carbons.[3]
Dynamic Nuclear Polarization (DNP) Several orders of magnitudeRequires specialized equipment and low temperatures.[3][12]
Nuclear Overhauser Effect (NOE) Up to 200%Requires proton decoupling during the relaxation delay.[4]

Experimental Protocols

Protocol 1: Standard 1D 13C NMR with Optimized Parameters

This protocol is a starting point for acquiring a standard 1D 13C spectrum of metabolites with optimized parameters for improved signal.

1. Sample Preparation:

  • Dissolve the metabolite extract in a suitable deuterated solvent at the highest possible concentration without causing viscosity issues.[3]

  • Filter the sample into a clean 5 mm NMR tube.[3]

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.[3]

  • Tune and match the 13C and 1H channels of the probe.[3]

3. Acquisition Parameters (Bruker Example):

  • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30).[3]

  • SW (Spectral Width): ~200 ppm

  • O1P (Transmitter Frequency Offset): Center of the spectrum

  • AQ (Acquisition Time): ~1.0 s[3][7]

  • D1 (Relaxation Delay): ~2.0 s[3][7]

  • P1 (Pulse Angle): 30°

  • NS (Number of Scans): Start with a minimum of 1024 and increase as needed.[3]

4. Data Processing:

  • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the S/N ratio.[3]

  • Fourier transform the FID.

  • Phase and baseline correct the spectrum.[3]

Visualizations

Signal_Improvement_Workflow cluster_start Start: Low S/N in 13C NMR cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_advanced Advanced Techniques cluster_end Result start Low Signal-to-Noise increase_conc Increase Concentration start->increase_conc Step 1 min_solvent Minimize Solvent Volume increase_conc->min_solvent filter_sample Filter Sample min_solvent->filter_sample increase_ns Increase Number of Scans filter_sample->increase_ns Step 2 optimize_pulse Optimize Flip Angle & D1 increase_ns->optimize_pulse enable_noe Enable NOE optimize_pulse->enable_noe cryoprobe Use Cryoprobe enable_noe->cryoprobe Step 3 (Optional) end_node Improved Signal enable_noe->end_node isotope_labeling 13C Isotopic Labeling cryoprobe->isotope_labeling polarization_transfer Polarization Transfer (DEPT/INEPT) isotope_labeling->polarization_transfer dnp Dynamic Nuclear Polarization polarization_transfer->dnp dnp->end_node

Caption: Workflow for troubleshooting and improving signal-to-noise in 13C NMR experiments.

Logical_Relationships cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solution Categories low_signal Low 13C Signal low_abundance Low Natural Abundance (~1.1%) low_signal->low_abundance low_gamma Low Gyromagnetic Ratio low_signal->low_gamma long_t1 Long T1 Relaxation low_signal->long_t1 sample_opt Sample Optimization low_abundance->sample_opt Counteract with hardware_tech Hardware & Advanced Techniques low_gamma->hardware_tech Overcome with param_opt Parameter Optimization long_t1->param_opt Manage with sample_opt->low_signal param_opt->low_signal hardware_tech->low_signal

Caption: Logical relationships between the causes of low 13C NMR signal and the corresponding solution categories.

References

Troubleshooting background noise in mass spectrometry of 13C labeled fragments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address background noise issues in mass spectrometry of 13C labeled fragments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in 13C mass spectrometry experiments?

Background noise in 13C mass spectrometry can be broadly categorized into three main types:

  • Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected. Common sources include impurities in solvents, plasticizers (like phthalates) leaching from labware, polymers such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), and contaminants from the sample matrix itself.[1]

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be completely eliminated, it is typically a less significant issue in modern instruments compared to chemical noise.[1]

  • Environmental Noise: This can originate from volatile organic compounds (VOCs) in the laboratory air, dust particles, and even cleaning products used in the vicinity of the instrument.[1]

Q2: How can I distinguish between a true 13C-labeled peak and background noise, especially at low enrichment levels?

Differentiating a true signal from background noise is critical for accurate analysis. Here are key strategies:

  • Isotopic Pattern Analysis: Genuine 13C-labeled fragments will exhibit a predictable isotopic distribution. The M+1, M+2, and subsequent isotopologue peaks should have spacing and relative intensities that correspond to the number of carbon atoms and the degree of 13C enrichment. Any deviation from this expected pattern may indicate the presence of interfering species or background noise.[1]

  • Blank Analysis: A crucial step is to run a blank sample through the entire experimental workflow.[1] This sample should contain the sample matrix without the 13C-labeled analyte. This helps in identifying consistently present background ions, which can then be subtracted from your sample data.[1]

  • Data Analysis Software: Specialized software can be used to deconvolve complex spectra, recognize characteristic isotopic patterns, and perform background subtraction to help isolate the true signal from the noise.[1]

Q3: Can the purity of my 13C-labeled substrate affect background noise?

Yes, the purity of the 13C-labeled substrate is crucial. Impurities in the labeled compound can introduce extraneous peaks that contribute to the background noise. It is essential to use high-purity labeled substrates and to verify their purity before use, if possible.

Q4: How does the choice of solvents affect the background noise in my LC-MS analysis?

The quality of solvents is a major factor in the level of background noise. Using LC-MS grade solvents is highly recommended over HPLC grade solvents. LC-MS grade solvents undergo additional purification steps to remove trace metals and other impurities that can cause background noise and interfere with analysis.[2] Impurities in lower-grade solvents can introduce contaminants, increase baseline noise, and even damage the instrument.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common sources of background noise.

High Baseline Noise in Total Ion Chromatogram (TIC)

Symptom: The baseline of your TIC is significantly elevated, making it difficult to discern low-intensity peaks.[4]

Potential Cause Troubleshooting Action Expected Outcome
Contaminated SolventsUse fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.A noticeable reduction in the baseline noise.[4]
Contaminated LC SystemFlush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile (B52724), water). See Experimental Protocol 1 .A cleaner baseline in subsequent blank runs.[1]
Leaking SystemCheck all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1]
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer) following the manufacturer's guidelines. See Experimental Protocol 3 .Improved signal intensity and a reduction in background ions.[1]
Specific Interfering Peaks in Blank and Sample Runs

Symptom: You observe the same interfering peaks in multiple runs, including blank injections.[4]

Potential Cause Troubleshooting Action Expected Outcome
Plasticizer ContaminationSwitch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.Disappearance or significant reduction of phthalate-related peaks (see Table 1 ).[1]
Polymer Contamination (PEG, PPG)Identify and remove the source of the polymer (e.g., certain detergents, lubricants, or plasticware).Removal of the characteristic repeating polymer ion series (see Table 2 ).
Keratin (B1170402) ContaminationAlways wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood, and ensure work surfaces are thoroughly cleaned.A reduction in keratin-related peptide peaks (see Table 3 ).
Carryover from Previous InjectionsImplement a rigorous wash cycle for the autosampler needle and injection port between samples.Elimination of peaks that correspond to previously analyzed samples.

Quantitative Data Summary

The following tables list common background ions that can interfere with your 13C studies. Being able to identify these by their mass-to-charge ratio (m/z) is a critical troubleshooting step.

Table 1: Common Phthalate (B1215562) Plasticizer Ions

CompoundCommon Adducts and Fragments (m/z)
Dimethyl phthalate (DMP)195 [M+H]⁺, 163 [M-OCH₃]⁺
Diethyl phthalate (DEP)223 [M+H]⁺, 177, 149
Dibutyl phthalate (DBP)279 [M+H]⁺, 149
Di(2-ethylhexyl) phthalate (DEHP)391 [M+H]⁺, 279, 149
Benzyl butyl phthalate (BBP)313 [M+H]⁺, 149
Di-n-octyl phthalate (DNOP)391 [M+H]⁺, 149

Note: The ion at m/z 149, corresponding to protonated phthalic anhydride, is a characteristic fragment for many phthalates.[5][6]

Table 2: Common Polyethylene Glycol (PEG) and Polypropylene Glycol (PPG) Ion Series

PolymerRepeating UnitCommon AdductsCharacteristic m/z Series
Polyethylene Glycol (PEG)-(C₂H₄O)- (44.026 Da)[M+H]⁺, [M+NH₄]⁺, [M+Na]⁺...45, 89, 133, 177, 221... (for [M+H]⁺)
Polypropylene Glycol (PPG)-(C₃H₆O)- (58.042 Da)[M+H]⁺, [M+NH₄]⁺, [M+Na]⁺...59, 117, 175, 233, 291... (for [M+H]⁺)

Note: The observed m/z values will depend on the specific length of the polymer chain and the adduct formed.[7]

Table 3: Common Human Keratin Peptide Contaminants (Selected)

Peptide SequencePrecursor m/z (Charge)Common Origin
TNAENEFVTIKK645.86 (2+)Keratin, type II cytoskeletal 1
AIVLQQQDEHGLK706.38 (2+)Keratin, type I cytoskeletal 10
LLEGEESR467.23 (2+)Keratin, type II cytoskeletal 1
GGPSGFGGSFGGGYGGGFGGFR933.94 (2+)Keratin, type I cytoskeletal 9
SGGGGGYGGLGSGGSYGGGSGGF967.93 (2+)Keratin, type II cytoskeletal 2 epidermal

Note: This is a small selection of common keratin peptides. The observed m/z will vary based on the specific peptide and its charge state.

Experimental Protocols

Experimental Protocol 1: LC System Flush for Background Reduction

This protocol is designed to remove a broad range of contaminants from your LC system.

Materials:

  • LC-MS grade isopropanol (IPA)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade water

  • A union to replace the column

Procedure:

  • System Preparation:

    • Remove the column and replace it with a union.

    • Direct the flow to waste.

    • Remove any solvent filters from the solvent lines and place the lines in a beaker of IPA.

  • Solvent Line and Pump Flush:

    • Purge each pump line with IPA for 10 minutes at a flow rate of 1-2 mL/min.

    • Repeat the purge with ACN, then MeOH, and finally with water.

  • Full System Flush:

    • Place the solvent lines in fresh bottles of the following solvents:

      • A: 100% Isopropanol

      • B: 100% Acetonitrile

      • C: 100% Methanol

      • D: 100% Water

    • Run a gradient at 0.5 mL/min for 20-30 minutes for each of the following steps:

      • 100% Isopropanol

      • 100% Acetonitrile

      • 100% Methanol

      • 100% Water

    • Run a final flush with your initial mobile phase conditions until the baseline is stable.

  • Re-equilibration:

    • Reinstall the column.

    • Equilibrate the system with your mobile phase until a stable baseline is achieved.

    • Perform several blank injections to confirm the background noise has been reduced.[1]

Experimental Protocol 2: Preparation of a Matrix Blank for Cell Culture Experiments

Objective: To prepare a blank sample that accurately reflects the experimental matrix without the biological material to identify background ions originating from the media, supplements, and sample processing steps.

Materials:

  • Cell culture medium and supplements (identical to the experimental conditions)

  • Extraction solvent (e.g., ice-cold methanol)

  • Sterile cell culture plates or flasks

  • Standard cell culture equipment

Procedure:

  • Prepare the complete cell culture medium, including all supplements (e.g., serum, antibiotics) that will be used in the 13C-labeling experiment.

  • Add the complete medium to a cell culture plate or flask that does not contain any cells.

  • Incubate the "cell-free" plate or flask alongside your experimental samples under the same conditions (temperature, CO₂, humidity) and for the same duration.

  • At the time of harvesting the experimental samples, also "harvest" the matrix blank.

  • Follow the exact same sample extraction procedure for the matrix blank as for your cell samples. This includes all washing steps and the addition of the extraction solvent.[8][9]

  • Analyze the matrix blank using the same LC-MS method as your experimental samples. The resulting data will provide a profile of the background ions present in your experimental system.

Experimental Protocol 3: General Ion Source Cleaning

Disclaimer: Always refer to your specific instrument's user manual for detailed instructions and safety precautions. This is a general guide.

Materials:

  • Lint-free gloves

  • Appropriate tools for your instrument (e.g., screwdrivers, wrenches)

  • LC-MS grade methanol, isopropanol, and water

  • Cotton swabs

  • Ultrasonic bath (optional but recommended)

  • A clean, organized workspace

Procedure:

  • Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument. Ensure the instrument is powered off and has cooled down.

  • Remove the Ion Source: Carefully remove the ion source housing as per the manufacturer's instructions. Take pictures at each step to aid in reassembly.

  • Disassemble the Ion Source: Disassemble the ion source components (e.g., capillary, skimmer, lenses) on a clean surface. Keep track of all parts and their orientation.

  • Clean the Components:

    • Wipe down the metal components with a lint-free cloth dampened with methanol or isopropanol.

    • For more stubborn residues, use a cotton swab with the appropriate solvent.

    • For a more thorough cleaning, sonicate the metal parts in a beaker with methanol or isopropanol for 10-15 minutes.[10][11]

    • Rinse the components with clean solvent and allow them to air dry completely on a clean surface.

  • Reassemble the Ion Source: Carefully reassemble the ion source, ensuring all components are correctly placed and aligned. Use lint-free gloves to avoid re-contamination.[11]

  • Reinstall the Ion Source and Pump Down: Reinstall the ion source into the mass spectrometer and follow the manufacturer's procedure to pump down the system.

  • System Check: Once the vacuum has reached the appropriate level, perform a system check and calibration to ensure proper performance.

Visualizations

TroubleshootingWorkflow start High Background Noise in 13C MS Experiment check_blanks Analyze Blank Sample start->check_blanks noise_in_blank Is Noise Present in Blank? check_blanks->noise_in_blank systematic_noise Systematic Contamination noise_in_blank->systematic_noise Yes sample_specific_noise Sample-Specific Noise noise_in_blank->sample_specific_noise No troubleshoot_system Troubleshoot LC-MS System systematic_noise->troubleshoot_system check_solvents Check Solvents & Reagents troubleshoot_system->check_solvents check_hardware Check Hardware (LC, Source, etc.) troubleshoot_system->check_hardware optimize_prep Optimize Sample Preparation sample_specific_noise->optimize_prep resolve_prep Refine Protocol (e.g., use glass vials) optimize_prep->resolve_prep resolve_system Implement Corrective Actions (Flush, Clean, Replace) check_solvents->resolve_system check_hardware->resolve_system end Noise Reduced resolve_system->end resolve_prep->end

Caption: General troubleshooting workflow for high background noise.

ContaminationSourceID start Observe Specific Interfering Peaks check_mz Check m/z of Contaminant Peaks start->check_mz is_polymer Repeating Pattern (e.g., 44 or 58 Da)? check_mz->is_polymer is_plasticizer Known Plasticizer m/z (e.g., 149, 279, 391)? is_polymer->is_plasticizer No polymer_source Source: PEG/PPG (Detergents, etc.) is_polymer->polymer_source Yes is_keratin Known Keratin Peptide m/z? is_plasticizer->is_keratin No plasticizer_source Source: Phthalates (Plastic Labware) is_plasticizer->plasticizer_source Yes keratin_source Source: Keratin (Handling, Dust) is_keratin->keratin_source Yes unknown_source Investigate Other Sources (e.g., sample matrix) is_keratin->unknown_source No

Caption: Decision tree for identifying contamination sources.

LCFlushWorkflow start Start LC System Flush prep Prepare System: Remove Column, Direct to Waste start->prep pump_flush Flush Pump Lines (IPA, ACN, MeOH, H2O) prep->pump_flush system_flush Full System Flush with Sequence of Solvents pump_flush->system_flush reinstall Reinstall Column system_flush->reinstall equilibrate Equilibrate with Mobile Phase reinstall->equilibrate test Run Blank Injections to Verify Cleanliness equilibrate->test end System Ready test->end

Caption: Workflow for an LC system flush procedure.

References

Optimizing Quenching Methods for 13C Tracer Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize quenching methods in 13C tracer experiments. Accurate quenching is critical for preserving the metabolic state of cells at the time of sample collection and ensuring the integrity of downstream analyses.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in 13C tracer experiments?

A1: Quenching is a critical step that involves the rapid and complete cessation of all enzymatic reactions within the cells.[1] This process provides a precise snapshot of intracellular metabolite concentrations and their isotopic labeling patterns at a specific time point.[1] Ineffective quenching can lead to continued metabolic activity, resulting in altered metabolite levels and skewed isotopic data, which compromises the experimental results.[1]

Q2: What are the characteristics of an ideal quenching protocol?

A2: An ideal quenching protocol should:

  • Immediately and completely halt all enzymatic reactions.[1]

  • Prevent the leakage of intracellular metabolites.[1]

  • Not interfere with downstream analytical techniques, such as mass spectrometry.[1]

  • Be reproducible and robust.[1]

Q3: What are the most common quenching methods?

A3: Commonly used quenching methods involve rapid temperature reduction, often combined with organic solvents.[1] The two most widely validated techniques are:

  • Cold Methanol (B129727) Quenching: This method uses pre-chilled methanol (typically -80°C) to rapidly cool and quench metabolism.[1]

  • Fast Filtration followed by Quenching: This technique is often used for suspension cells to quickly separate them from the culture medium before quenching with a cold solvent.[1][2][3][4]

Troubleshooting Guide

Problem 1: Inconsistent or variable metabolite concentrations in replicate samples.

  • Possible Cause: Incomplete or slow quenching, leading to continued metabolic activity after sample collection.

  • Solution:

    • Ensure the quenching solution is at the correct temperature (e.g., -80°C for cold methanol).

    • Minimize the time between sample collection and the addition of the quenching solution. For adherent cells, this means rapid aspiration of media and addition of cold methanol. For suspension cells, this involves a swift filtration and transfer to the quenching solution.

    • For adherent cells, placing the culture plate on dry ice or in liquid nitrogen can help to rapidly arrest metabolism before adding the quenching solution.[1]

Problem 2: Suspected leakage of intracellular metabolites.

  • Possible Cause: The quenching method may be disrupting the cell membrane, causing metabolites to leak out. This can be a particular concern for mammalian cells which lack a cell wall.[5]

  • Solution:

    • Optimize the concentration of the quenching solvent. For some cell types, 100% cold methanol may be too harsh. A pre-chilled 80% methanol solution might be a better alternative.[6]

    • For suspension cells, fast filtration is generally superior to methods that involve centrifugation in the presence of a quenching solvent, as it minimizes the time cells are in contact with a potentially damaging solution before metabolism is fully halted.[1][2][3][4]

    • Evaluate different quenching solutions. For instance, for Chinese Hamster Ovary (CHO) cells, buffered methanol quenching was found to be unsuitable due to its effect on membrane integrity, with precooled PBS proving to be a better option.[1]

Problem 3: Low yield of extracted metabolites.

  • Possible Cause: Inefficient extraction of metabolites from the quenched cells.

  • Solution:

    • Ensure complete cell lysis after quenching. This can be achieved by a freeze-thaw cycle or by scraping the cells in the presence of the extraction solvent.[1]

    • Vortex the cell lysate vigorously to ensure thorough extraction.[1]

    • Optimize the extraction solvent volume and composition. Different ratios of methanol to water may be more effective for different cell types and metabolites.[5]

Comparative Analysis of Quenching Methods

The choice of quenching method can significantly impact the quality of metabolomic data, and the optimal method can vary between different cell types.[1]

Cell TypeQuenching MethodObservationsReference
Corynebacterium glutamicum-20°C 40% MethanolEffective quenching with good recovery of intracellular metabolites.[1]
CHO cellsBuffered MethanolUnsuitable as it affected cellular membrane integrity.[1]
CHO cellsPrecooled PBS (0.5°C)Optimal for these suspension cells.[1]
Synechocystis sp. PCC 680360% Cold Methanol (-65°C)Caused significant metabolite loss.[1][2][3][4]
Synechocystis sp. PCC 6803Fast Filtration followed by 100% Cold (-80°C) MethanolDemonstrated the highest quenching efficiency.[1][2][3][4]
Suspended animal cellsFast FiltrationShowed low cell disruption (5% LDH release) and no ATP leakage.[1]
Suspended animal cellsMethanol-based methodsShowed up to 14% ATP leakage.[1]
Lactobacillus bulgaricus80% Cold MethanolLess damage to cells and lower metabolite leakage compared to 60% methanol.[6]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells

This protocol is suitable for in vitro experiments with adherent cells grown in multi-well plates.[1]

Materials:

  • Cell culture plates with adherent cells

  • Isotopic labeling medium

  • Ice-cold 0.9% (w/v) NaCl solution

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Liquid nitrogen or dry ice

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Culture and Labeling: Culture cells to the desired confluency and replace the standard medium with the 13C labeling medium for the desired time.

  • Quenching:

    • Place the cell culture plate on a bed of dry ice or in liquid nitrogen to rapidly cool the plate and arrest metabolism.[1]

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular tracer.[1]

    • Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[1]

  • Metabolite Extraction:

    • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[1]

    • Using a pre-chilled cell scraper, scrape the cell lysate.[1]

  • Sample Clarification:

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.[1]

    • Centrifuge at high speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[1]

  • Storage:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.[1]

    • Store the metabolite extracts at -80°C until analysis.[1]

Protocol 2: Fast Filtration and Quenching for Suspension Cells

This protocol is optimized for suspension cell cultures to rapidly separate cells from the culture medium before quenching, minimizing metabolite leakage.[1]

Materials:

  • Suspension cell culture labeled with 13C tracer

  • Vacuum filtration apparatus

  • Membrane filters (e.g., 0.45 µm PVDF)

  • Forceps

  • Quenching solution: 100% methanol, pre-chilled to -80°C

  • Washing solution: Ice-cold 0.9% (w/v) NaCl

  • Pre-chilled 50 mL centrifuge tubes

Procedure:

  • Preparation:

    • Set up the vacuum filtration apparatus with the membrane filter.

    • Pre-chill the quenching solution in 50 mL centrifuge tubes.[1]

  • Filtration and Washing:

    • Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.[1]

    • Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution. This step should be as brief as possible.[1]

  • Quenching:

    • Using forceps, quickly transfer the filter with the cell biomass into the centrifuge tube containing pre-chilled (-80°C) methanol, ensuring the filter is fully submerged.[1]

  • Metabolite Extraction:

    • Vortex the tube vigorously to dislodge the cells from the filter.[1]

    • Incubate at -20°C for at least 30 minutes to ensure complete extraction.[1]

  • Sample Clarification and Storage:

    • Follow steps 4 and 5 from Protocol 1.

Visualizing Experimental Workflows

Quenching_Workflow_Adherent cluster_0 Cell Culture and Labeling cluster_1 Quenching cluster_2 Metabolite Extraction cluster_3 Sample Processing culture Culture adherent cells to desired confluency labeling Incubate with 13C labeling medium culture->labeling cool_plate Rapidly cool plate on dry ice / liquid nitrogen aspirate Aspirate labeling medium cool_plate->aspirate wash Wash cells with ice-cold NaCl (2x) aspirate->wash add_methanol Add -80°C Methanol wash->add_methanol freeze Incubate at -80°C for 15 min scrape Scrape cell lysate freeze->scrape transfer Transfer to tube vortex Vortex vigorously transfer->vortex centrifuge Centrifuge at >13,000 x g vortex->centrifuge collect Collect supernatant centrifuge->collect store Store at -80°C collect->store Quenching_Workflow_Suspension cluster_0 Cell Culture and Labeling cluster_1 Filtration and Quenching cluster_2 Metabolite Extraction cluster_3 Sample Processing culture Culture suspension cells labeling Incubate with 13C labeling medium culture->labeling filter Rapidly filter cell suspension wash Wash cells on filter with ice-cold NaCl filter->wash transfer_filter Transfer filter to -80°C Methanol wash->transfer_filter vortex_dislodge Vortex to dislodge cells incubate Incubate at -20°C for 30 min vortex_dislodge->incubate vortex Vortex vigorously centrifuge Centrifuge at >13,000 x g vortex->centrifuge collect Collect supernatant centrifuge->collect store Store at -80°C collect->store

References

Technical Support Center: Isotopic Scrambling in 13C Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic scrambling in 13C labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your 13C labeling experiments, providing potential causes and actionable solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Negative Abundance Values After Correction 1. Low Signal Intensity or Missing Peaks: The signal for a particular isotopologue is too low to be accurately measured.[1] 2. Incorrect Background Subtraction: Background noise is interfering with the measurement of low-abundance isotopologues. 3. Inaccurate Molecular Formula: The formula used for correction, especially including derivatizing agents, is incorrect.[1]1. Optimize Mass Spectrometry Parameters: Adjust instrument settings to improve signal-to-noise for your analytes of interest. 2. Improve Chromatographic Separation: Enhance the separation of your analyte from co-eluting compounds.[1] 3. Verify Molecular Formulas: Double-check the elemental composition of your analyte and any derivatives.[1] 4. Review Peak Integration: Manually inspect and correct the integration of all isotopologue peaks.[1]
Corrected Abundance of M+0 is Not Close to 100% for an Unlabeled Standard 1. Systematic Error in Data Acquisition: Potential issues with mass spectrometer calibration or stability. 2. Incorrect Correction Parameters: The settings in your correction software (e.g., instrument resolution, tracer purity) may be inaccurate.[1]1. Check Instrument Calibration: Ensure your mass spectrometer is properly calibrated.[1] 2. Review Correction Parameters: Carefully verify all inputs in your correction software.[1] 3. Analyze a Known Standard: Run an unlabeled standard to confirm that after correction, the M+0 abundance is approximately 100%.[1]
Unexpected Labeled Species Appear in the Sample Metabolic Scrambling: The host organism may metabolize the isotopically labeled compound and incorporate the isotopes into molecules that were not the intended target.[2]1. Careful Experimental Design: Design your experiment to minimize the potential for scrambling, considering the choice of tracer and labeling duration. 2. Tandem Mass Spectrometry (MS/MS) Analysis: Use MS/MS to identify and account for scrambled isotopes.[2][3]
Inaccurate Quantification and Unreliable Results 1. Incomplete Label Incorporation: Cells may not have reached isotopic steady state.[2] 2. Inconsistent Sample Handling: Variations in sample preparation and extraction can introduce errors.1. Verify Isotopic Steady State: Analyze metabolite labeling patterns at different time points to ensure a steady state has been reached.[2][4] 2. Standardize Protocols: Maintain consistent procedures for all sample preparation and analysis steps.
Calculated Metabolic Fluxes Have Large Error Margins 1. Metabolic Steady State Not Reached: If the cells are not in a metabolic and isotopic steady state, the flux calculations will be inaccurate.[2] 2. Suboptimal Tracer Selection: The choice of 13C-labeled substrate may not be optimal for elucidating the pathway of interest.[5]1. Confirm Steady State: Ensure constant isotopic enrichment in key metabolites over time.[2][4] 2. Optimize Tracer Strategy: Select a tracer that will provide the most informative labeling patterns for your target pathways.[5]

Frequently Asked Questions (FAQs)

1. What is isotopic scrambling and why is it a problem?

Isotopic scrambling refers to the distribution of isotopes in a molecule in a pattern that is not predicted by the primary metabolic pathway of interest. This can occur through reversible enzymatic reactions or the activity of interconnected metabolic pathways. For example, in the pentose (B10789219) phosphate (B84403) pathway, carbon atoms from glucose can be rearranged, leading to a "scrambled" labeling pattern in downstream metabolites. This complicates the interpretation of labeling data and can lead to inaccurate calculations of metabolic fluxes if not properly accounted for.

2. Why is it necessary to correct for natural isotopic abundance?

Carbon naturally exists as a mixture of isotopes, primarily ¹²C (around 98.9%) and ¹³C (around 1.1%).[6] When a molecule is analyzed by mass spectrometry, this naturally occurring ¹³C contributes to the signal of ions that are heavier than the monoisotopic peak (M+0).[1] In stable isotope tracing experiments, it is crucial to differentiate between the ¹³C enrichment from the intentionally introduced tracer and the ¹³C that is naturally present.[7] Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment and, consequently, incorrect metabolic flux calculations.[1]

3. What are the key inputs for an accurate natural abundance correction?

To perform an accurate correction for natural isotopic abundance, you will need:

  • The complete and correct molecular formula of the analyte: This includes any atoms added during derivatization and is essential for calculating the theoretical natural isotope distribution.[1]

  • The measured mass isotopologue distribution (MID): This is the raw data from the mass spectrometer that will be corrected.[7]

  • The isotopic purity of the tracer: Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[1]

  • The mass resolution of the instrument: This can influence the correction algorithm, particularly for high-resolution data where different isotopologues may be resolved.[1][8]

4. What is a Mass Isotopologue Distribution (MID)?

A Mass Isotopologue Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of each isotopologue of a given metabolite.[4][5] For a metabolite with 'n' carbon atoms, there are 'n+1' possible isotopologues, ranging from M+0 (all carbons are ¹²C) to M+n (all carbons are ¹³C).[4] The MID is the primary quantitative output of a ¹³C labeling experiment and is used to calculate metabolic fluxes.[5]

Example Mass Isotopologue Distribution (MID) for Citrate (B86180)

This table shows a hypothetical MID for citrate from cells grown with [U-¹³C]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

IsotopologueMass ShiftFractional Abundance (%)
M+0010
M+1+15
M+2+235
M+3+315
M+4+425
M+5+55
M+6+65

5. What software tools are available for natural abundance correction?

Several software tools are available to correct for naturally occurring isotopes. Some commonly used programs include:

  • IsoCor: A Python-based tool for correcting high- and low-resolution mass spectrometry data.[9]

  • IsoCorrectoR: An R-based tool that can correct MS and MS/MS data for natural stable isotope abundance and tracer impurity.[8]

  • PolyMID-Correct: Part of the PolyMID software package, this tool allows for programmatic integration into data processing pipelines.[9]

  • AccuCor: Another freely available program for correcting high- and low-resolution data.[9]

Experimental Protocols

Protocol 1: General Workflow for a ¹³C Labeling Experiment

A typical ¹³C labeling experiment follows a structured workflow from experimental design to data analysis.[5][7]

  • Tracer Selection: Choose a specific ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose) based on the metabolic pathways you intend to study.[5]

  • Cell Culture and Labeling: Grow cells in a defined medium and introduce the ¹³C-labeled tracer. Allow sufficient time for the label to be incorporated into cellular metabolites and reach an isotopic steady state.[4][7]

  • Sample Quenching and Metabolite Extraction: Rapidly quench metabolic activity to prevent further enzymatic reactions and extract metabolites from the cells.

  • Sample Analysis by Mass Spectrometry: Analyze the extracted metabolites using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the mass isotopologue distributions of your target analytes.[7]

  • Data Processing: Integrate the peaks for each isotopologue to get their raw abundances.

  • Natural Abundance Correction: Use a correction algorithm or software to remove the contribution of naturally occurring heavy isotopes from your measured MIDs.[7]

  • Metabolic Flux Analysis: Use the corrected MIDs to calculate metabolic fluxes through the pathways of interest.

Protocol 2: Data Acquisition for ¹³C Correction

  • Sample Preparation: Prepare both unlabeled (natural abundance) and labeled samples for your metabolomics workflow.[1]

  • Mass Spectrometer Setup:

    • Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution.[1]

    • Optimize ionization source and other parameters for good signal intensity and stability.[1]

  • Data Acquisition:

    • Inject a blank sample to assess background noise.[1]

    • Inject your unlabeled control sample. This is crucial for validating the correction method.[1]

    • Inject your ¹³C-labeled samples.

Visualizations

experimental_workflow cluster_prep Experimental Preparation cluster_analysis Data Analysis tracer_selection 1. Tracer Selection cell_culture 2. Cell Culture & Labeling tracer_selection->cell_culture quenching 3. Quenching & Extraction cell_culture->quenching ms_analysis 4. Mass Spectrometry quenching->ms_analysis data_processing 5. Data Processing ms_analysis->data_processing correction 6. Natural Abundance Correction data_processing->correction mfa 7. Metabolic Flux Analysis correction->mfa

Caption: A typical workflow for a 13C labeling experiment.

glycolysis_tca_scrambling Glucose Glucose (6C) G6P Glucose-6-P (6C) Glucose->G6P F6P Fructose-6-P (6C) G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Carbon Scrambling F16BP Fructose-1,6-BP (6C) F6P->F16BP F6P->PPP GAP Glyceraldehyde-3-P (3C) F16BP->GAP Pyruvate Pyruvate (3C) GAP->Pyruvate GAP->PPP AcetylCoA Acetyl-CoA (2C) Pyruvate->AcetylCoA Citrate Citrate (6C) AcetylCoA->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate aKG α-Ketoglutarate (5C) Isocitrate->aKG SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA Fumarate Fumarate (4C) SuccinylCoA->Fumarate Malate Malate (4C) Fumarate->Malate Oxaloacetate Oxaloacetate (4C) Malate->Oxaloacetate Oxaloacetate->Citrate

References

Technical Support Center: Ascorbic Acid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of ascorbic acid (Vitamin C) from various biological tissues.

Troubleshooting Guide

This guide addresses common issues encountered during ascorbic acid extraction, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Ascorbic Acid Yield Oxidation: Ascorbic acid is highly susceptible to oxidation, which can be accelerated by exposure to oxygen, light, high temperatures, and metal ions (e.g., Cu²⁺, Fe³⁺).[1][2][3]• Work quickly and on ice to minimize degradation.[4] • Use amber-colored tubes or wrap tubes in foil to protect from light.[1][5] • Employ an acidic extraction buffer (e.g., metaphosphoric acid, oxalic acid) to improve stability.[3][6][7] • Consider degassing solvents or performing extractions under an inert atmosphere (e.g., nitrogen).[8][9] • Add chelating agents like EDTA to the extraction buffer to sequester metal ions.[6]
Incomplete Cell Lysis: Inefficient disruption of tissue and cell walls can lead to incomplete release of ascorbic acid.• Ensure thorough homogenization of the tissue sample. Using a mortar and pestle with liquid nitrogen followed by a homogenizer is effective.[4] • For plant tissues with tough cell walls, consider enzymatic digestion or more rigorous mechanical disruption methods.
Inappropriate Extraction Solvent: The choice of solvent and its pH can significantly impact extraction efficiency.• An acidic extraction solution is preferable for stabilizing ascorbic acid.[6] Metaphosphoric acid (1-5%) is commonly used.[7][10] • Ensure the solvent-to-sample ratio is sufficient to fully submerge and extract the tissue. A common ratio is 1:6 to 1:12 (g/ml).[8]
High Variability Between Replicates Inconsistent Sample Homogenization: Non-uniform sample preparation leads to variations in the amount of ascorbic acid extracted from each replicate.• Ensure each sample is homogenized to a consistent texture. • Take representative subsamples for extraction after homogenization.
Sample Degradation During Processing: Delays between sample collection, homogenization, and extraction can lead to variable degradation of ascorbic acid.• Process samples as quickly as possible after collection. • If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can introduce significant variability.• Use calibrated pipettes and proper pipetting techniques.
Interference in Quantification Assay Presence of Other Reducing Agents: In spectrophotometric or titration-based assays, other reducing agents in the tissue extract can react with the detection reagent, leading to an overestimation of ascorbic acid.• High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a more specific method for quantifying ascorbic acid and can separate it from interfering compounds.[10][11][12] • If using a colorimetric assay like the DCPIP titration, consider a pre-extraction or sample cleanup step to remove interfering substances.[3][13]
Sample Color: In highly colored plant tissues, the natural pigments can interfere with spectrophotometric measurements.[7]• Use a sample blank to subtract the background absorbance. • Consider solid-phase extraction (SPE) with a C18 cartridge to clean up the sample before analysis.[4] • HPLC is generally less susceptible to color interference than spectrophotometric methods.[11]
Dehydroascorbic Acid (DHAA) Measurement Issues Incomplete Reduction of DHAA: To measure total ascorbic acid (ascorbic acid + DHAA), DHAA must be reduced back to ascorbic acid. Incomplete reduction will lead to an underestimation of the total amount.• Optimize the reduction reaction conditions, including the concentration of the reducing agent (e.g., DTT, β-mercaptoethanol), pH, reaction time, and temperature.[14] For instance, optimal conditions for β-mercaptoethanol reduction can be a pH of 7.2, a 10-minute reaction time at room temperature, and a 10 mM concentration.[14]
Instability of DHAA: DHAA is more stable than ascorbic acid but can still undergo irreversible hydrolysis.[1]• Perform the reduction step promptly after extraction.

Frequently Asked Questions (FAQs)

1. What is the best extraction solvent for ascorbic acid?

An acidic solution is generally recommended to improve the stability of ascorbic acid during extraction.[6] The most commonly used extraction solvents are:

  • Metaphosphoric acid (MPA): Typically used at concentrations of 1-5%. It not only provides an acidic environment but also precipitates proteins and chelates metal ions that can catalyze ascorbic acid oxidation.[3][7][10]

  • Oxalic acid: Also effective at preventing oxidation and is a good alternative to MPA.[15][16]

  • Trichloroacetic acid (TCA): Can be used, but MPA is often preferred.

2. How can I prevent the degradation of ascorbic acid during sample preparation?

To minimize degradation:

  • Work in a cold environment: Perform all steps on ice.[4]

  • Protect from light: Use amber-colored tubes or wrap them in aluminum foil.[1][5]

  • Minimize oxygen exposure: Degas your solvents and consider working under an inert gas like nitrogen, especially for sensitive samples.[8][9]

  • Use a stabilizing acidic extraction buffer: As mentioned above, MPA or oxalic acid are excellent choices.[6]

  • Process samples quickly: The time between sample collection and analysis should be as short as possible. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store at -80°C.

3. What is the difference between measuring ascorbic acid and total ascorbic acid?

Ascorbic acid (AA) is the reduced, active form of Vitamin C. Dehydroascorbic acid (DHAA) is the oxidized form.[6] Total ascorbic acid is the sum of both AA and DHAA. To measure total ascorbic acid, the DHAA in the sample is first chemically reduced back to AA using a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[10][14] The total AA is then measured, and the initial AA value is subtracted to determine the DHAA concentration.

4. Which analytical method is best for quantifying ascorbic acid?

The choice of method depends on the sample matrix, required specificity, and available equipment:

  • High-Performance Liquid Chromatography (HPLC): This is considered the gold standard for its high specificity and sensitivity. It can separate ascorbic acid from other interfering compounds, which is particularly important for complex biological samples.[10][11][17]

  • Spectrophotometry: These methods are often simpler and faster but can be less specific. They are based on measuring the change in absorbance of a colored compound upon reaction with ascorbic acid.[18][19] Interference from other reducing agents or sample color can be a challenge.[3][7]

  • Titration Methods (e.g., with DCPIP): This is a classic method but is prone to interference from other reducing substances and sample color.[13]

5. Can I use advanced extraction techniques to improve efficiency?

Yes, several modern techniques can enhance extraction efficiency and reduce extraction time:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and improve solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[6][20] Combining MAE with a nitrogen atmosphere can significantly improve the extraction rate by preventing oxidation.[8][9]

Experimental Protocols

Protocol 1: General Ascorbic Acid Extraction from Plant Tissues for HPLC Analysis

This protocol is a general guideline and may need optimization for specific plant tissues.

  • Sample Preparation:

    • Weigh approximately 0.5-1.0 g of fresh or frozen plant tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 5 mL of ice-cold 3% metaphosphoric acid.

    • Homogenize the sample for 1-2 minutes using a homogenizer on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Sample Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system for analysis.

Protocol 2: Determination of Total Ascorbic Acid
  • Initial Extraction:

    • Follow steps 1 and 2 of Protocol 1 to obtain the tissue extract.

  • Reduction of Dehydroascorbic Acid:

    • Take an aliquot of the supernatant.

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 2 mM.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Analysis:

    • Filter the reduced sample through a 0.45 µm syringe filter into an HPLC vial.

    • Analyze using HPLC. The resulting measurement will be the total ascorbic acid concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample freeze Flash Freeze in Liquid N2 tissue->freeze grind Grind to Fine Powder freeze->grind add_solvent Add Cold Extraction Buffer (e.g., Metaphosphoric Acid) grind->add_solvent homogenize Homogenize on Ice add_solvent->homogenize centrifuge Centrifuge at 4°C homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for Ascorbic Acid Extraction and Analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Ascorbic Acid Yield oxidation Oxidation? start->oxidation lysis Incomplete Lysis? start->lysis solvent Wrong Solvent? start->solvent sol_oxidation Work on ice Protect from light Use acidic/chelating buffer oxidation->sol_oxidation If yes sol_lysis Thorough homogenization Optimize disruption method lysis->sol_lysis If yes sol_solvent Use metaphosphoric acid Check solvent:sample ratio solvent->sol_solvent If yes

Caption: Troubleshooting Low Ascorbic Acid Yield.

References

Technical Support Center: Metabolite Stability in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolomics sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent metabolite degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics sample preparation?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within cells.[1][2] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment in time, preventing further metabolic changes that could alter the results of the analysis.[2][3]

Q2: What are the most common causes of metabolite degradation during sample preparation?

A2: Metabolite degradation during sample preparation can be attributed to several factors:

  • Enzymatic Activity: Endogenous enzymes can continue to alter metabolites after sample collection if not properly inactivated.[3][4]

  • Temperature Fluctuations: Changes in temperature, especially repeated freeze-thaw cycles, can significantly impact metabolite stability.[1][5][6]

  • pH Changes: The pH of the extraction solvent can affect the stability and recovery of certain classes of metabolites.[7][8]

  • Oxidation: Some metabolites are sensitive to oxidation, which can occur during sample handling and processing.[5]

  • Incomplete Metabolite Extraction: Failure to efficiently extract all metabolites from the sample matrix can lead to an inaccurate representation of the metabolome.[3]

Q3: What are the most common quenching methods?

A3: The choice of quenching method is critical for preserving the integrity of the metabolome. Commonly used methods include:

  • Cold Organic Solvents: Using ice-cold solvents like methanol (B129727) or acetonitrile, often in aqueous mixtures, is a widely adopted technique to precipitate proteins and halt enzymatic reactions.[1][3][9]

  • Liquid Nitrogen: Snap-freezing the sample in liquid nitrogen provides the most rapid method for arresting metabolism.[1][2][5] This is often the first step before extraction.

  • Hot Air Application: For adherent cells, a quick application of hot air after media removal can be used for quenching.[10]

  • Room Temperature Quenching: Some newer methods utilize specific solutions that can quench metabolism at room temperature, which can be beneficial for automation.[11]

Q4: How can I minimize metabolite leakage from cells during quenching?

A4: Metabolite leakage is a significant concern as it can lead to an underestimation of intracellular metabolite concentrations. To minimize leakage:

  • Avoid 100% Methanol: Using pure methanol as a quenching solvent can cause leakage of some metabolites.[1] It is often recommended to use a methanol/water mixture.

  • Use Isotonic Solutions: Rinsing cells with a cold isotonic solution, such as 0.9% saline, before quenching can help maintain cell integrity and prevent leakage.[1]

  • Optimize Quenching Time: The duration of contact with the quenching solvent should be minimized to reduce the risk of membrane damage.[12]

  • Rapid Temperature Drop: The goal is to decrease the temperature as quickly as possible to instantly stop metabolic activity.

Q5: What is the impact of repeated freeze-thaw cycles on my samples?

A5: Repeated freeze-thaw cycles are detrimental to the metabolome.[1][4][5] Each cycle can cause:

  • Degradation of Metabolites: Temperature fluctuations can lead to the breakdown of less stable compounds.

  • Alteration of Metabolite Concentrations: Studies have shown that multiple freeze-thaw cycles can significantly alter the concentrations of a subset of metabolites.[6][13] While one or two cycles may have a minimal effect on many metabolites, it is best practice to avoid them.[6][14]

  • Cell Lysis: For cellular samples, freeze-thaw cycles can disrupt cell membranes, leading to the release and potential degradation of intracellular metabolites.[3]

To avoid this, it is highly recommended to aliquot samples into smaller volumes before the initial freezing.[4][5]

Troubleshooting Guides

Problem 1: I am observing significant variability in my data between biological replicates.

  • Possible Cause: Inconsistent quenching.

    • Solution: Ensure that the quenching procedure is standardized and executed rapidly and consistently for all samples. The time between sample harvesting and quenching should be minimal.

  • Possible Cause: Incomplete inactivation of enzymes.

    • Solution: Verify that the quenching solvent is at the correct, low temperature and that the volume is sufficient to rapidly cool the entire sample. For tissues, ensure they are snap-frozen in liquid nitrogen immediately upon collection.[5]

  • Possible Cause: Extended time on the benchtop.

    • Solution: Keep samples on ice or at -80°C whenever possible during processing.[3] A study on EDTA plasma showed that incubation on ice for up to 6 hours resulted in changes to less than 1% of biochemicals, but minimizing this time is still best practice.[6]

Problem 2: I suspect I am losing certain classes of metabolites during extraction.

  • Possible Cause: Inappropriate extraction solvent.

    • Solution: The choice of extraction solvent is critical and depends on the metabolites of interest. A common method is a two-phase liquid-liquid extraction using a mixture of methanol, water, and chloroform (B151607) to separate polar and non-polar metabolites.[3][9] Different organic solvents extract different classes of metabolites, so the choice should be based on the principle of similar solubility.[1]

  • Possible Cause: pH of the extraction solvent.

    • Solution: The pH of the extraction solvent can influence the stability and recovery of metabolites. For example, an acidic pH may improve the recovery of certain compounds.[7] However, it can also lead to the degradation of acid-labile metabolites.[15] Optimization of the extraction buffer pH may be necessary for your specific analytes.

  • Possible Cause: Incomplete cell or tissue disruption.

    • Solution: Ensure thorough homogenization of tissues or lysis of cells.[3] This can be achieved through methods like sonication, bead beating, or multiple freeze-thaw cycles followed by mechanical disruption.[3][16]

Problem 3: My results show high background noise or interfering peaks.

  • Possible Cause: Contamination from collection materials or solvents.

    • Solution: Use high-purity, MS-grade solvents and pre-cleaned collection tubes. Avoid using materials that can leach plasticizers or other contaminants.[17]

  • Possible Cause: Carryover of media components for cellular metabolomics.

    • Solution: A quick rinse of the cell pellet with an ice-cold isotonic buffer like ammonium (B1175870) formate (B1220265) or saline can help remove residual media without significantly altering the intracellular metabolome.[17] Avoid buffers containing salts like PBS, as they can interfere with analysis.[17]

Quantitative Data Summary

Table 1: Effect of Freeze-Thaw Cycles on Metabolite Stability in Plasma

Number of Freeze-Thaw CyclesPercentage of Significantly Changed BiochemicalsReference
3~2%[6]
10 (frozen at -20°C)Most significant changes observed[13][18]
10 (frozen at -80°C or in Liquid Nitrogen)Few changes observed[13][18]

Table 2: Comparison of Quenching Solvents for Lactobacillus bulgaricus

Quenching SolutionRelative Intracellular Metabolite LevelsRelative Metabolite LeakageReference
60% Methanol/WaterLowerHigher[19]
80% Methanol/WaterHigherLower[19]
80% Methanol/GlycerolHigherLower[19]

Experimental Protocols

Protocol 1: Quenching and Extraction of Adherent Mammalian Cells
  • Media Removal: Aspirate the culture medium from the dish.

  • Washing (Optional but Recommended): Quickly rinse the cells with ice-cold 50mM ammonium formate (pH 6.8-7.0) to remove any remaining media.[17] Aspirate the wash solution completely. This step should be performed as rapidly as possible.

  • Quenching: Immediately add a sufficient volume of liquid nitrogen to cover the cell monolayer and flash-freeze the cells.[2][20][21]

  • Metabolite Extraction: Add a pre-chilled (-20°C to -80°C) extraction solvent (e.g., 80% methanol/water) directly to the frozen cells on the plate.[9]

  • Cell Scraping and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate into a pre-chilled tube.

  • Protein Precipitation: Vortex the lysate and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to precipitate proteins.[3]

  • Centrifugation: Centrifuge the sample at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and precipitated proteins.[20]

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

  • Storage: Store the extracts at -80°C until analysis.[5]

Protocol 2: Quenching and Extraction of Suspension Cells
  • Quenching: Rapidly mix the cell suspension with a larger volume of ice-cold 0.9% saline to quickly lower the temperature and dilute extracellular metabolites.[1]

  • Harvesting: Immediately centrifuge the quenched cell suspension at a low speed and low temperature (e.g., 1000 x g, 4°C) to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold saline to remove any remaining media components. Centrifuge again to pellet the cells.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell pellet.

  • Cell Lysis: Resuspend the pellet and lyse the cells using sonication or bead beating while keeping the sample on ice.

  • Protein Precipitation and Centrifugation: Follow steps 6 and 7 from Protocol 1.

  • Supernatant Collection and Storage: Follow steps 8 and 9 from Protocol 1.

Visualizations

General Workflow for Metabolite Sample Preparation A Sample Collection (Cells, Tissue, Biofluid) B Metabolism Quenching (e.g., Liquid Nitrogen, Cold Solvent) A->B C Metabolite Extraction (e.g., Solvent Extraction, Lysis) B->C D Removal of Macromolecules (e.g., Protein Precipitation) C->D E Centrifugation D->E F Supernatant Collection E->F G Analysis (LC-MS, GC-MS, NMR) F->G

Caption: A generalized workflow for preparing biological samples for metabolomics analysis.

Troubleshooting Metabolite Loss Start Low Metabolite Signal Q1 Was quenching rapid and complete? Start->Q1 A1_No Optimize quenching: - Immediate processing - Sufficient cold solvent/LN2 Q1->A1_No No Q2 Is the extraction solvent appropriate? Q1->Q2 Yes A1_No->Q2 A2_No Test different solvent systems (e.g., varying polarity, pH) Q2->A2_No No Q3 Is cell/tissue disruption adequate? Q2->Q3 Yes A2_No->Q3 A3_No Enhance lysis: - Sonication - Bead beating - Homogenization Q3->A3_No No End Improved Metabolite Yield Q3->End Yes A3_No->End

Caption: A logical guide for troubleshooting common causes of low metabolite signals.

References

Validation & Comparative

A Head-to-Head Comparison: L-Ascorbic Acid-¹³C₃ versus Deuterated Ascorbic Acid as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of L-ascorbic acid (Vitamin C), the choice of internal standard is a critical methodological decision. This guide provides an objective comparison of two common stable isotope-labeled internal standards: L-Ascorbic acid-¹³C₃ and deuterated ascorbic acid. The following analysis, supported by experimental data, demonstrates the superior performance of ¹³C-labeled standards in mass spectrometry-based assays.

The ideal internal standard co-elutes with the analyte of interest, exhibits identical ionization efficiency and extraction recovery, and is stable throughout the analytical process. While both ¹³C-labeled and deuterated standards are designed to mimic the behavior of the native analyte, fundamental differences in their isotopic labeling can lead to significant variations in analytical performance.

The Verdict is in: ¹³C-Labeled Ascorbic Acid Demonstrates Superior Performance

Experimental evidence strongly suggests that ¹³C-labeled internal standards, such as L-Ascorbic acid-¹³C₃, provide more accurate and reliable quantification of L-ascorbic acid compared to their deuterated counterparts. The primary advantages of ¹³C labeling lie in its ability to ensure perfect co-elution with the unlabeled analyte and its inherent stability, which prevents isotopic exchange.

A key challenge with deuterated standards is the "isotope effect," where the mass difference between hydrogen and deuterium (B1214612) can cause a chromatographic shift, leading to differential elution of the analyte and the internal standard. This separation can result in inaccurate quantification, as the analyte and internal standard may be subjected to different matrix effects during ionization.[1] Furthermore, deuterium atoms, particularly those on hydroxyl (-OH) groups, can be susceptible to exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the internal standard.[1] Ascorbic acid possesses several hydroxyl groups, making deuterated versions potentially prone to this issue.

In contrast, ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange under typical analytical conditions. This stability, combined with the negligible isotope effect on chromatographic retention time, ensures that ¹³C-labeled ascorbic acid and the native analyte behave virtually identically throughout the analytical workflow.

Quantitative Performance Data

The following tables summarize the performance characteristics of an LC-MS/MS method for the quantification of ascorbic acid using a universally ¹³C₆-labeled internal standard.[2] Unfortunately, a comparable complete validation study for a deuterated ascorbic acid internal standard with detailed performance metrics was not identified in the reviewed literature. The data presented for the ¹³C-labeled standard highlights the level of performance that can be achieved.

Table 1: Method Validation Parameters for Ascorbic Acid Quantification using L-Ascorbic acid-¹³C₆ Internal Standard [2]

ParameterResult
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)15.6 ± 1.8 nmol/L
Accuracy at LLOQWithin ±20%
Precision at LLOQ (RSD)≤10%
Accuracy (across concentration range)91.6% (±4.7%)
Intra-day Precision (RSD)See Table 2
Inter-day Precision (RSD)See Table 2
Recovery85.7% (±3%)
Matrix Effect91.6% (±4.7%)

Table 2: Intra-day and Inter-day Precision for Ascorbic Acid Quantification using L-Ascorbic acid-¹³C₆ Internal Standard [2]

Concentration LevelIntra-day RSD (%)Inter-day RSD (%)
Low<10%<10%
Medium<10%<10%
High<10%<10%

Experimental Protocols

Protocol for Quantification of Ascorbic Acid using L-Ascorbic acid-¹³C₆ Internal Standard[3]

This protocol is based on a validated UPLC-MS/MS method for the simultaneous measurement of ascorbic acid and dehydroascorbic acid in human plasma.[2]

1. Sample Preparation:

  • To 100 µL of plasma, add 200 µL of an ice-cold solution of 80% acetonitrile (B52724)/20% water containing 100 µmol/L EDTA, 2% formic acid, and the ¹³C₆-ascorbic acid internal standard at a final concentration of 500 nmol/L.

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.5 mmol/L ammonium (B1175870) formate (B1220265) and 2% formic acid in water.

  • Mobile Phase B: 70% acetonitrile with 0.5 mmol/L ammonium formate and 2% formic acid.

  • Gradient Elution: A gradient is used to separate ascorbic acid from other matrix components.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions:

    • Ascorbic Acid: m/z 175.0 -> 115.0 (quantifier) and 175.0 -> 71.0 (qualifier).

    • ¹³C₆-Ascorbic Acid: m/z 181.0 -> 119.0.

Visualizing the Workflow and Rationale

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Addition of L-Ascorbic acid-¹³C₆ IS & Protein Precipitation plasma->add_is centrifuge Centrifugation add_is->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection UPLC Injection supernatant->injection Transfer separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_analysis Data Analysis (Ratio of Analyte to IS) detection->data_analysis Data Acquisition

Caption: Experimental workflow for ascorbic acid quantification.

logical_relationship cluster_c13 L-Ascorbic acid-¹³C₃ cluster_deuterated Deuterated Ascorbic Acid c13_prop Physicochemically Identical to Analyte c13_coelution Co-elution with Analyte c13_prop->c13_coelution c13_stability High Isotopic Stability c13_prop->c13_stability accurate_quant Accurate & Precise Quantification c13_coelution->accurate_quant Ensures Identical Matrix Effects d_prop Slightly Different Physicochemical Properties d_shift Potential Chromatographic Shift (Isotope Effect) d_prop->d_shift d_exchange Risk of Deuterium Exchange d_prop->d_exchange inaccurate_quant Inaccurate & Imprecise Quantification d_shift->inaccurate_quant Leads to Differential Matrix Effects d_exchange->inaccurate_quant Compromises Standard Integrity

Caption: Rationale for superior performance of ¹³C-labeled standards.

References

Comparing L-Ascorbic acid-13C-3 with other 13C labeled Vitamin C isotopologues.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of L-Ascorbic acid-13C-3 and Other Key Isotopologues in Metabolic Research and Quantitative Analysis

For researchers, scientists, and drug development professionals leveraging stable isotope-labeled compounds, the choice of tracer is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of this compound with other commercially available 13C-labeled Vitamin C isotopologues, focusing on their applications in metabolic flux analysis, as internal standards for quantitative analysis, and in pharmacokinetic studies. This report synthesizes available experimental data to offer an objective performance comparison.

Introduction to 13C-Labeled Vitamin C Isotopologues

Stable isotope-labeled L-ascorbic acid (Vitamin C) is an indispensable tool in biomedical research. The incorporation of carbon-13 (¹³C) into the Vitamin C molecule allows for its differentiation from the naturally abundant ¹²C counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables precise tracing of Vitamin C metabolism and accurate quantification in complex biological matrices. The primary isotopologues commercially available include L-Ascorbic acid-1-¹³C, L-Ascorbic acid-³¹³C, and L-Ascorbic acid-¹³C₆ (uniformly labeled). The position and number of ¹³C labels influence the tracer's utility in different experimental contexts.

Performance Comparison in Key Applications

The selection of a specific ¹³C-labeled Vitamin C isotopologue is dictated by the experimental goals. Here, we compare the performance of this compound and its counterparts in three major applications: as internal standards for quantitative analysis, in metabolic flux analysis, and for pharmacokinetic studies.

As Internal Standards for Quantitative Analysis

Isotopically labeled internal standards are the gold standard for accurate quantification of endogenous analytes by mass spectrometry, as they co-elute with the analyte of interest and experience similar ionization and matrix effects.

IsotopologueApplicationKey Performance MetricsAdvantages
L-Ascorbic acid-¹³C₆ LC-MS-TOF for simultaneous quantification of ascorbic and uric acids in biological fluids (plasma, nasal lavage, exhaled breath condensate)[1]Linearity: 1–25 µg/mL (plasma), 0.05–5 µg/mL (EBC, NL)Intra-day Precision (CV%): < 20%Inter-day Precision (CV%): < 20%Accuracy (RE%): 85–115%[1]Uniform labeling provides a significant mass shift (M+6), minimizing isotopic overlap with the natural analyte.[1]
L-Ascorbic acid-1-¹³C Not explicitly detailed in the provided search results, but its use as an internal standard is a common application for singly-labeled isotopologues.Data not available in the provided search results.Cost-effective compared to uniformly labeled standards.
L-Ascorbic acid-¹³C-3 Suitable as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.Data not available in the provided search results.Specific labeling can be advantageous for certain fragmentation analyses in MS.

Summary: L-Ascorbic acid-¹³C₆ has demonstrated excellent performance as an internal standard in a validated LC-MS-TOF method for quantifying ascorbic acid in various biological samples.[1] While specific performance data for L-Ascorbic acid-1-¹³C and L-Ascorbic acid-¹³C-3 as internal standards were not found in the provided search results, their utility for this application is well-established in principle. The choice between a singly-labeled and a uniformly-labeled standard often involves a trade-off between cost and the desire for a larger mass shift to avoid any potential for isotopic interference.

In Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to elucidate the flow of metabolites through biochemical pathways. The choice of tracer is critical for accurately determining metabolic fluxes.

While no studies directly comparing the metabolic tracing performance of different ¹³C-labeled Vitamin C isotopologues were identified, the principles of MFA allow for a qualitative assessment of their potential applications.

IsotopologuePotential Application in MFARationale
L-Ascorbic acid-¹³C-3 Tracing the fate of the C3 carbon of ascorbate (B8700270) in downstream metabolic pathways.The specific labeling at the C3 position allows for precise tracking of this carbon atom as it is incorporated into other metabolites.
L-Ascorbic acid-1-¹³C Investigating decarboxylation reactions and the entry of the C1 carbon into one-carbon metabolism.The label at the C1 position would be lost as ¹³CO₂ in decarboxylation reactions, providing a direct measure of this metabolic step.
L-Ascorbic acid-¹³C₆ General metabolic tracing to identify all downstream metabolites of ascorbate.The uniform labeling ensures that any metabolite derived from the carbon backbone of ascorbate will be labeled, providing a comprehensive overview of its metabolic fate.

Experimental Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture isotope_labeling Isotopic Labeling with ¹³C-Ascorbic Acid cell_culture->isotope_labeling Introduce Tracer metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction Quench & Extract ms_analysis LC-MS or GC-MS Analysis metabolite_extraction->ms_analysis Analyze Extract isotopologue_distribution Mass Isotopologue Distribution Analysis ms_analysis->isotopologue_distribution Acquire Data flux_calculation Metabolic Flux Calculation isotopologue_distribution->flux_calculation Input Data pathway_elucidation Pathway Elucidation flux_calculation->pathway_elucidation Interpret Results

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

In Pharmacokinetic Studies

Stable isotope-labeled compounds are invaluable for pharmacokinetic studies as they allow for the differentiation of the administered dose from the endogenous compound.

A study investigating the absorption of physiological doses of Vitamin C in humans utilized L-[1-¹³C]ascorbic acid.[2]

IsotopologueStudy DesignKey Findings
L-[1-¹³C]ascorbic acid Oral administration of 30 mg to healthy non-smoking subjects. Plasma samples were analyzed by GC-MS.[2]Peak Plasma Enrichment: Occurred within 25-50 minutes post-administration.[2]Tracer Concentration: Time-course plots showed the concentration of the tracer in plasma over 4 hours.[2]

While pharmacokinetic data for this compound and L-Ascorbic acid-¹³C₆ were not available in the provided search results, the methodology used for L-[1-¹³C]ascorbic acid can be readily adapted for these isotopologues. The choice of isotopologue for pharmacokinetic studies will depend on the specific analytical method and the desired mass shift.

Vitamin C Signaling and Biosynthetic Pathways

Understanding the key metabolic pathways involving Vitamin C is crucial for designing and interpreting tracer experiments.

Vitamin C Biosynthesis Pathway (in animals capable of synthesis)

Vitamin_C_Biosynthesis UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-glucose 6-dehydrogenase D_Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid UDP-glucuronate pyrophosphorylase L_Gulonic_Acid L-Gulonic Acid D_Glucuronic_Acid->L_Gulonic_Acid Aldonolactonase L_Gulono_gamma_lactone L-Gulono-γ-lactone L_Gulonic_Acid->L_Gulono_gamma_lactone L-gulonate oxidase L_Ascorbic_Acid L-Ascorbic Acid L_Gulono_gamma_lactone->L_Ascorbic_Acid L-gulonolactone oxidase

Caption: Simplified Vitamin C biosynthesis pathway in animals.

Vitamin C's Role in Collagen Synthesis

Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[3][4][5][6][7]

Collagen_Synthesis Procollagen Procollagen (Proline, Lysine) Hydroxylation Hydroxylation Procollagen->Hydroxylation Hydroxyproline_Lysine Hydroxyproline & Hydroxylysine Hydroxylation->Hydroxyproline_Lysine Triple_Helix Stable Collagen Triple Helix Hydroxyproline_Lysine->Triple_Helix Vitamin_C Vitamin C (Ascorbic Acid) Enzymes Prolyl & Lysyl Hydroxylases Vitamin_C->Enzymes Cofactor Enzymes->Hydroxylation Catalyzes

References

A Researcher's Guide to Vitamin C Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin C (ascorbic acid) is paramount. This guide provides an objective comparison of four common analytical methods: High-Performance Liquid Chromatography (HPLC), Titration, UV-Vis Spectrophotometry, and Enzymatic Methods. The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

This document delves into the experimental protocols for each method and presents a clear, tabular comparison of their performance metrics. Additionally, a workflow diagram illustrates the procedural steps of each analytical approach.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for Vitamin C quantification depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance parameters of the four methods based on published studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Titration (Iodometric)UV-Vis SpectrophotometryEnzymatic Method
Linearity (R²) >0.999[1]>0.99[1]0.995[2][3]Not explicitly stated in comparative studies
Limit of Detection (LOD) 3.6 µg/mL[1]1.0 mg[1]0.429 ppm (µg/mL)[2][3]0.1 µM[4]
Limit of Quantification (LOQ) 12.0 µg/mL[1]3.0 mg[1]1.3 ppm (µg/mL)[2][3]Not explicitly stated in comparative studies
Accuracy (% Recovery) 98.7 - 100.5%[1]98 - 104%[1]103.5%[2][3]Agreement with titrimetric method observed[5]
Precision (% RSD) <5%[1]<5% (met AOAC requirements in one study, but not another)[1][6]0.1260%[2][3]Not explicitly stated in comparative studies

Note: The presented data is a synthesis from multiple sources. Direct head-to-head comparison studies for all four methods with all parameters were not available.

Experimental Workflows

The following diagram illustrates the general experimental workflow for each of the discussed analytical methods for Vitamin C quantification.

Vitamin C Quantification Workflows cluster_HPLC HPLC cluster_Titration Titration cluster_UVVis UV-Vis Spectrophotometry cluster_Enzymatic Enzymatic Method HPLC_Sample Sample Preparation (Extraction, Filtration) HPLC_Inject Injection into HPLC System HPLC_Sample->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV or Electrochemical Detection HPLC_Separate->HPLC_Detect HPLC_Quantify Quantification (Peak Area) HPLC_Detect->HPLC_Quantify Titr_Sample Sample Preparation (Extraction, Dilution) Titr_Titrate Titration with Iodine or DCPIP Titr_Sample->Titr_Titrate Titr_Endpoint Endpoint Detection (Color Change) Titr_Titrate->Titr_Endpoint Titr_Calculate Calculation of Concentration Titr_Endpoint->Titr_Calculate UV_Sample Sample Preparation (Extraction, Dilution) UV_React Reaction with Oxidizing Agent UV_Sample->UV_React UV_Measure Absorbance Measurement UV_React->UV_Measure UV_Quantify Quantification via Standard Curve UV_Measure->UV_Quantify Enz_Sample Sample Preparation (Extraction) Enz_React Enzymatic Reaction (e.g., Ascorbate (B8700270) Oxidase) Enz_Sample->Enz_React Enz_Measure Spectrophotometric Measurement Enz_React->Enz_Measure Enz_Quantify Quantification Enz_Measure->Enz_Quantify

Vitamin C Quantification Methodologies

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for Vitamin C analysis, capable of separating ascorbic acid from other interfering substances.

a. Sample Preparation:

  • Weigh a portion of the sample and homogenize it in a suitable extraction solution (e.g., metaphosphoric acid, oxalic acid, or a buffer solution).

  • Centrifuge the homogenate to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) and an organic solvent like methanol (B129727). One study used a mobile phase of methanol and phosphate buffer pH 3 (20:80)[6].

  • Flow Rate: Typically 1.0 mL/min[6].

  • Detection: UV detection at approximately 243 nm[6].

  • Injection Volume: 20 µL[6].

c. Quantification:

  • Prepare a series of standard solutions of ascorbic acid of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of Vitamin C by comparing its peak area to the calibration curve.

Titration (Iodometric Method)

Titration is a classic and cost-effective method for determining Vitamin C content, relying on the reducing properties of ascorbic acid.

a. Reagent Preparation:

  • Iodine Solution (Titrant): Prepare a standardized iodine solution. This can be done by dissolving potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in distilled water and then adding sulfuric acid.

  • Starch Indicator: Prepare a 1% starch solution.

b. Sample Preparation:

  • Extract the Vitamin C from the sample using a suitable solvent (e.g., distilled water or an acidic solution).

  • For solid samples like tablets, grind them into a fine powder before dissolution.

  • Filter or strain the sample extract to remove any particulate matter.

c. Titration Procedure:

  • Pipette a known volume of the sample extract into an Erlenmeyer flask.

  • Add a few drops of starch indicator to the sample solution.

  • Titrate the sample with the standardized iodine solution until the endpoint is reached, indicated by the first appearance of a persistent blue-black color.

  • Record the volume of iodine solution used.

d. Calculation:

  • Calculate the amount of Vitamin C in the sample based on the stoichiometry of the reaction between ascorbic acid and iodine.

UV-Vis Spectrophotometry

This method is based on the ability of ascorbic acid to reduce a colored compound, leading to a change in absorbance that can be measured.

a. Principle: Ascorbic acid reduces a colored oxidizing agent, such as 2,6-dichlorophenolindophenol (DCPIP), which is blue, to a colorless form. The decrease in absorbance at a specific wavelength is proportional to the concentration of Vitamin C.

b. Sample Preparation:

  • Extract Vitamin C from the sample using a suitable buffer, such as a sodium citrate (B86180) buffer.

  • Prepare dilutions of the sample extract to ensure the absorbance reading falls within the linear range of the standard curve.

c. Measurement Procedure:

  • Prepare a series of ascorbic acid standards with known concentrations.

  • To a known volume of each standard and sample, add a specific volume of the DCPIP solution.

  • Measure the absorbance of the resulting solutions at the maximum absorbance wavelength of the colored reagent (e.g., 520 nm for DCPIP) using a UV-Vis spectrophotometer. The reading should be taken quickly due to the instability of the reagent.

  • Generate a standard curve by plotting the absorbance against the concentration of the ascorbic acid standards.

  • Determine the concentration of Vitamin C in the sample by interpolating its absorbance on the standard curve.

Enzymatic Method

Enzymatic methods offer high specificity for the determination of ascorbic acid. A common approach utilizes the enzyme ascorbate oxidase.

a. Principle: Ascorbate oxidase specifically catalyzes the oxidation of ascorbic acid. The concentration of ascorbic acid can be determined by measuring the change in a parameter linked to this reaction, such as the consumption of a co-substrate or the formation of a product that can be detected spectrophotometrically. In some assay kits, the total antioxidant capacity is measured before and after treatment with ascorbate oxidase. The difference in the readings corresponds to the amount of ascorbic acid.

b. General Procedure (based on a commercial kit):

  • Sample Preparation: Prepare the sample extract as per the kit's instructions. This may involve homogenization and dilution.

  • Reaction Setup:

    • Prepare a set of ascorbic acid standards.

    • For each sample, prepare two wells: a sample well and a sample blank well.

    • Add ascorbate oxidase to the sample blank wells to specifically oxidize the ascorbic acid. Add a control solution to the sample wells.

    • Incubate to allow the enzymatic reaction to complete.

  • Detection: Add a reaction mix that results in a colorimetric or fluorescent product. The amount of product formed is related to the antioxidant capacity of the sample.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

  • Quantification: Calculate the ascorbic acid concentration by subtracting the reading of the sample blank from the reading of the sample and comparing this difference to a standard curve. A study comparing this method with titrimetric and spectrophotometric methods found good agreement with the titrimetric results[5].

References

Measuring Vitamin C: A Comparative Guide to Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of nutrition, clinical research, and pharmaceutical development, the precise quantification of Vitamin C (ascorbic acid) is paramount. As a potent antioxidant and essential nutrient, its concentration in various matrices—from dietary supplements to biological fluids—requires accurate and reliable measurement. While several analytical techniques exist, stable isotope dilution analysis coupled with mass spectrometry (SIDA-MS) is often regarded as a gold-standard reference method due to its superior accuracy and specificity.

This guide provides an objective comparison between SIDA and other common analytical methods for Vitamin C determination, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Assay is a powerful mass spectrometry technique that provides high accuracy and precision.[1] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C₆-L-ascorbic acid) to the sample as an internal standard.[2] This labeled standard is chemically identical to the native Vitamin C and experiences the same effects during sample preparation and analysis, such as extraction losses and ionization suppression in the mass spectrometer.[1][3] By measuring the ratio of the unlabeled (endogenous) analyte to the labeled internal standard, highly accurate quantification can be achieved, effectively correcting for variations in the analytical process.[1]

Key Advantages of SIDA:

  • High Accuracy and Precision: Isotope dilution mass spectrometry is recognized as a technique capable of delivering the high level of accuracy and precision required for a reference method.[3]

  • Superior Specificity: The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for the selective detection of Vitamin C ions, minimizing interference from other compounds in the sample matrix.[1][4]

  • Compensation for Analyte Loss: The internal standard perfectly mimics the analyte, compensating for any loss during sample extraction and preparation steps.[3]

  • Correction for Matrix Effects: It effectively mitigates the impact of the sample matrix on the ionization efficiency of the analyte.[5]

Experimental Workflow: SIDA for Vitamin C by LC-MS/MS

The following diagram outlines a typical workflow for the quantification of Vitamin C in a serum sample using a stable isotope dilution LC-MS/MS method.

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection MS/MS Detection Sample Serum Sample (200 µL) Spike Add Internal Standard (¹³C₆-Vitamin C) Sample->Spike Known amount Precipitate Protein Precipitation (e.g., with Trichloroacetic Acid) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC UPLC/HPLC Separation (e.g., Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Quant Quantification MS->Quant Precursor Select Precursor Ions Vit C: m/z 175.1 ¹³C₆-Vit C: m/z 181.1 Result Calculate Concentration based on peak area ratio Quant->Result Fragment Fragment Ions Vit C: m/z 115.1 ¹³C₆-Vit C: m/z 121.1 Precursor->Fragment

Fig. 1: Experimental workflow for SIDA-LC/MS/MS analysis of Vitamin C.

Alternative Quantification Methods

While SIDA is a benchmark for accuracy, other methods are widely used in research and quality control, each with its own set of capabilities and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable alternative, typically coupled with Ultraviolet (UV) or Electrochemical (EC) detectors.[6][7] It separates Vitamin C from other components in a sample before quantification.[8]

  • Principle: The sample is passed through a column packed with a stationary phase. Different components travel at different speeds based on their chemical properties, allowing for separation. A detector then measures the amount of Vitamin C as it exits the column.[9]

  • Advantages: High sensitivity and the ability to analyze multiple compounds simultaneously.[8] It is considered more sensitive than titration methods.[10]

  • Limitations: Sample matrix can interfere with results, and the stability of Vitamin C during analysis can be a concern.[9][10]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller column particles, leading to faster analysis times and greater sensitivity.[11]

  • Principle: Similar to HPLC but operates at higher pressures, enabling more efficient separations.

  • Advantages: Significantly shorter analysis time (e.g., 6 minutes for UPLC vs. 15 minutes for HPLC in one study), higher sensitivity, and lower solvent consumption.[11]

  • Limitations: Requires specialized high-pressure equipment.

Titration Methods

Titrimetric methods are classic chemical techniques based on redox reactions. The most common are the 2,6-dichlorophenolindophenol (DCPIP) and iodometric titrations.[12]

  • Principle: A titrant of a known concentration is added to the sample. Vitamin C, a reducing agent, reacts with the titrant (an oxidizing agent). The endpoint, typically indicated by a color change, allows for the calculation of the Vitamin C concentration.[8][12]

  • Advantages: Fast, inexpensive, and requires simple equipment.[8][10]

  • Limitations: Less sensitive than chromatographic methods and prone to interference from other reducing substances in the sample, which can lead to overestimation.[10][12]

Voltammetry

This is an electrochemical technique that measures the current resulting from the oxidation of ascorbic acid at an electrode surface.

  • Principle: The electrochemical activity of ascorbic acid allows for its quantification through methods like differential pulse voltammetry.[7]

  • Advantages: High specificity and sensitivity, comparable to HPLC.[7]

  • Limitations: Requires specialized electrochemical equipment and expertise.

Performance Data Comparison

The following table summarizes key validation parameters for the different Vitamin C analysis methods, providing a basis for objective comparison.

ParameterStable Isotope Dilution (LC-MS/MS)HPLC-UV / HPLC-ECUPLCTitration (Iodometric)Voltammetry
Principle Mass-to-charge ratio with labeled internal standardChromatographic separation with UV or EC detectionHigh-pressure chromatographic separationRedox reaction with visual endpointElectrochemical oxidation
Accuracy (% Bias / Recovery) High (e.g., Bias < 4%)[13]Good (e.g., Recovery 98.7-100.5%)[10]Good (e.g., Recovery > 98.9%)[11]Fair (e.g., Recovery 98-104%)[10]; can be affected by matrix[14]Good (High conformance with HPLC)[7]
Precision (% RSD) Excellent (< 5-12%)[3][13]Good (< 5%)[10]Very Good (< 2.4%)[11]Fair to Poor (Can be > 5%)[10][14]Good (No significant difference from HPLC)[7]
Linearity (R²) > 0.995[2]> 0.99[10]> 0.999[11]> 0.99[10]Not specified
LOD (Limit of Detection) Very Low (e.g., 90 nM)[15]Low (e.g., 3.6 µg/mL)[10]Very Low (0.024 µg/mL)[11]High (e.g., 1.0 mg)[10]Low (Comparable to HPLC)[7]
LOQ (Limit of Quantification) Very Low (e.g., 0.050 ng/mL)[13]Low (e.g., 12.0 µg/mL)[10]Very Low (0.073 µg/mL)[11]High (e.g., 3.0 mg)[10]Low (Comparable to HPLC)[7]
Specificity Very HighGood to HighHighLow to ModerateHigh

Data compiled from multiple sources.[2][3][7][10][11][13][14][15] Values can vary based on the specific instrumentation, protocol, and sample matrix.

Methodology Comparison

The choice of method depends on the specific requirements of the analysis, such as the need for accuracy, sample throughput, and available resources. The following diagram illustrates the relationship between these methods in terms of their performance and typical application.

Comparison SIDA SIDA (LC-MS/MS) HPLC HPLC SIDA->HPLC Reference Method UPLC UPLC UPLC->HPLC Higher Throughput & Sensitivity Voltammetry Voltammetry HPLC->Voltammetry Comparable Performance Titration Titration HPLC->Titration Higher Specificity & Sensitivity

Fig. 2: Logical comparison of Vitamin C analysis methods.

Experimental Protocols

Protocol 1: Stable Isotope Dilution Assay (SIDA) by UPLC-QDa

This protocol is a summary for the analysis of Vitamin C in serum.[2]

  • Sample Preparation:

    • Pipette 200 µL of serum sample into a microtube.

    • Add 600 µL of a working internal standard solution (e.g., 1.67 µmol/L of ¹³C₆-Vitamin C in 12% trichloroacetic acid). This step adds the labeled standard and precipitates proteins.

    • Vortex the mixture for 5 minutes at 1000 rpm.

    • Centrifuge for 5 minutes at 11000 rpm.

    • Transfer 400 µL of the supernatant to a vial for analysis.

  • LC-MS Analysis:

    • System: UPLC system coupled with a mass detector (e.g., ACQUITY QDa).

    • Column: A suitable reversed-phase column (e.g., Atlantis Premier BEH C18).

    • Mobile Phase: An appropriate gradient of aqueous and organic solvents.

    • Detection: Monitor the specific mass transitions for both native Vitamin C (e.g., precursor ion m/z 175.1) and the labeled internal standard (e.g., precursor ion m/z 181.1).[4]

  • Quantification:

    • Generate a calibration curve by analyzing standards with known concentrations of Vitamin C and a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the native analyte to the internal standard in the unknown samples.

    • Determine the concentration of Vitamin C in the samples by interpolating their peak area ratios against the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a general protocol for Vitamin C analysis in supplements.[10]

  • Standard and Sample Preparation:

    • Prepare a stock standard solution of ascorbic acid in a suitable solvent (e.g., metaphosphoric acid solution) to prevent oxidation. Create a series of dilutions for the calibration curve.

    • Accurately weigh and dissolve the supplement sample in the same solvent. Filter the solution to remove particulates.

  • Chromatographic Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A simple isocratic mobile phase, such as a phosphate (B84403) buffer at an acidic pH (e.g., pH 2.3).[16]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Set to the absorbance maximum of ascorbic acid, around 245 nm.[16]

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the Vitamin C peak based on its retention time compared to the standard.

    • Quantify the amount of Vitamin C by comparing the peak area of the sample to the calibration curve generated from the standards.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their results, the Stable Isotope Dilution Assay is the unequivocal method of choice for Vitamin C quantification. Its intrinsic design corrects for analytical errors that can affect other methods, providing unparalleled accuracy, precision, and specificity.

While methods like HPLC and UPLC offer a robust and reliable balance of performance and accessibility for routine analysis and quality control, they lack the inherent error correction of a true isotope dilution approach. Titrimetric methods , though simple and cost-effective, should be used with caution, particularly for complex samples where interfering substances can compromise accuracy. Ultimately, the selection of an analytical method should be guided by the specific requirements of the study, but when accuracy is non-negotiable, SIDA remains the benchmark standard.

References

Single vs. Multiple 13C Tracers for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify metabolic fluxes, the choice between single and multiple 13C tracers is a critical experimental design consideration. This guide provides an objective comparison of these approaches, supported by experimental data, detailed methodologies, and visual representations of key concepts to inform your research.

The precise measurement of metabolic reaction rates, or fluxes, is essential for understanding cellular physiology, identifying therapeutic targets, and optimizing bioprocesses. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes 13C-labeled substrates to trace the flow of carbon atoms through metabolic networks. While single isotopic tracers have been foundational to the field, the use of multiple tracers, particularly in parallel labeling experiments, has emerged as a more robust and accurate strategy for elucidating complex metabolic phenotypes.

Quantitative Comparison: The Power of Multiple Tracers

The primary advantage of employing multiple isotopic tracers is the significant increase in the precision and resolution of flux estimations. By providing complementary labeling patterns, multiple tracers introduce additional constraints into the mathematical models used for flux calculations, thereby reducing the uncertainty of the estimated flux values.[1][2]

Parallel labeling experiments, where cells are cultured under identical conditions but with different 13C-labeled substrates in separate experiments, have proven to be particularly effective.[1] The combined analysis of data from these parallel experiments yields a more comprehensive and reliable picture of metabolic activity.

Below is a summary of quantitative data comparing the precision of flux estimations between single and multiple tracer experiments.

Metabolic PathwaySingle Tracer (e.g., [1-13C]glucose)Multiple Tracers (e.g., parallel labeling with [1,2-13C]glucose and [U-13C]glutamine)Improvement in PrecisionReference
Glycolysis Moderate to HighHighSignificant[2][3]
Pentose Phosphate Pathway (PPP) High (with specific tracers like [1,2-13C]glucose)Very HighModerate to Significant[3][4]
TCA Cycle Low to ModerateHighSignificant[2][3]
Anaplerotic Reactions LowModerate to HighSignificant[2]

Table 1: Comparison of Flux Precision between Single and Multiple Isotopic Tracers. The use of multiple tracers, especially when targeting different entry points into central carbon metabolism (e.g., glucose and glutamine), consistently leads to higher precision in flux estimations across various key pathways.

Experimental Protocols

A successful 13C-MFA experiment, whether using single or multiple tracers, requires meticulous planning and execution. The fundamental steps are similar, with the primary difference in the multiple tracer approach being the execution of parallel labeling experiments.

General 13C-MFA Protocol

This protocol outlines the key steps for a typical 13C-MFA experiment.

Phase 1: Experimental Design

  • Define the Biological Question: Clearly state the metabolic pathways of interest and the specific fluxes to be quantified.

  • Select Cell Line and Culture Conditions: Choose an appropriate cell line and establish consistent culture conditions to ensure metabolic and isotopic steady state.[5]

  • Choose 13C Tracer(s):

    • Single Tracer: Select a tracer that provides maximal information for the primary pathway of interest. For example, [1,2-13C]glucose is excellent for resolving fluxes in the Pentose Phosphate Pathway (PPP) and upper glycolysis.[4]

    • Multiple Tracers: For a more comprehensive analysis, select multiple tracers to be used in parallel experiments. A common and effective combination for mammalian cells is [1,2-13C]glucose and [U-13C]glutamine, which provide strong labeling of glycolysis/PPP and the TCA cycle, respectively.[2][3]

  • Design Labeling Strategy: Determine the duration of labeling required to reach isotopic steady state. This is often determined empirically but is typically 24-48 hours for mammalian cells.[5]

Phase 2: Wet Lab Experiment

  • Cell Culture and Adaptation: Culture cells in a standard medium to the mid-exponential growth phase.[5]

  • Isotopic Labeling:

    • For single tracer experiments , switch the standard medium to the labeling medium containing the chosen 13C tracer.

    • For multiple tracer experiments , prepare separate sets of cultures. Switch the medium in each set to a labeling medium containing one of the selected 13C tracers. Ensure all other conditions remain identical across the parallel cultures.[1]

  • Quenching and Metabolite Extraction: Rapidly quench metabolism to halt enzymatic activity and extract intracellular metabolites. A common method is to use a cold solvent mixture such as 80:20 methanol:water.[5]

Phase 3: Data Acquisition and Analysis

  • Sample Preparation: Prepare extracted metabolites for analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), this often involves derivatization to make the metabolites volatile.[5]

  • Mass Spectrometry: Analyze the isotopic labeling patterns of the metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Isotopomer Distribution (MID) Analysis: Process the raw mass spectrometry data to determine the MIDs for each metabolite of interest.

  • Computational Flux Estimation: Use specialized software to estimate the intracellular fluxes. The software fits the experimentally measured MIDs and extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic network model.[5]

  • Statistical Analysis and Validation: Perform a goodness-of-fit test (e.g., Chi-squared test) to validate the model. Calculate confidence intervals for each estimated flux to assess the precision of the results.[5]

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding the intricate processes of metabolic flux analysis and the underlying biological pathways.

G cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis Define Biological Question Define Biological Question Select Cell Line & Conditions Select Cell Line & Conditions Define Biological Question->Select Cell Line & Conditions Choose 13C Tracer(s) Choose 13C Tracer(s) Select Cell Line & Conditions->Choose 13C Tracer(s) Design Labeling Strategy Design Labeling Strategy Choose 13C Tracer(s)->Design Labeling Strategy Cell Culture & Adaptation Cell Culture & Adaptation Isotopic Labeling Isotopic Labeling Cell Culture & Adaptation->Isotopic Labeling Quenching & Metabolite Extraction Quenching & Metabolite Extraction Isotopic Labeling->Quenching & Metabolite Extraction Sample Preparation Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry MID Analysis MID Analysis Mass Spectrometry->MID Analysis Computational Flux Estimation Computational Flux Estimation MID Analysis->Computational Flux Estimation Statistical Analysis & Validation Statistical Analysis & Validation Computational Flux Estimation->Statistical Analysis & Validation G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Glucose Uptake Glucose Uptake Akt->Glucose Uptake Glycolysis Glycolysis Akt->Glycolysis Anabolic Processes Anabolic Processes mTORC1->Anabolic Processes

References

A Researcher's Guide to 13C-Labeled Substrates in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, 13C Metabolic Flux Analysis (MFA) stands as a cornerstone technique for quantifying intracellular metabolic rates. The selection of an appropriate 13C-labeled substrate is a critical determinant of experimental success, directly impacting the precision and accuracy of flux estimations within specific metabolic pathways. This guide provides an objective comparison of commonly used 13C-labeled substrates, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.

The Central Role of the 13C-Labeled Substrate in MFA

13C-MFA involves the introduction of a substrate enriched with the stable isotope ¹³C into a biological system.[1] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[1] By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network.[1] The choice of the ¹³C-labeled tracer is paramount as it dictates the precision and accuracy of the flux estimations for specific pathways.[1]

Comparison of Common 13C-Labeled Substrates

The selection of a ¹³C tracer is highly dependent on the metabolic pathway of interest. Glucose and glutamine are the two most abundant nutrients for many cultured cells and, therefore, ¹³C-labeled versions of these molecules are the most commonly used probes.[1]

13C-Labeled Glucose Tracers

Glucose is a central molecule in energy metabolism, feeding into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] Different labeling patterns on the glucose molecule provide distinct advantages for interrogating these pathways.[1]

13C-Labeled Glucose SubstratePrimary ApplicationAdvantagesLimitations
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Excellent for resolving fluxes in the upper part of glycolysis and the PPP.[2][3][4] Provides high precision for the overall network.[2][3]Less informative for TCA cycle fluxes compared to other tracers.
[U-¹³C₆]Glucose Broad Central Carbon MetabolismLabels all carbons, providing wide coverage of central carbon metabolism, including the TCA cycle and amino acid biosynthesis.[4]Can be less precise for specific pathways compared to positionally labeled tracers.
[1-¹³C]Glucose & [6-¹³C]Glucose Glycolysis vs. PPPHistorically used, but often outperformed by doubly labeled tracers.[2][3] Can provide some information on the relative flux through glycolysis and the PPP.Lower precision for many key fluxes compared to [1,2-¹³C₂]glucose.[2][3]
Mixtures (e.g., 80% [1-¹³C]Glucose + 20% [U-¹³C]Glucose) General Central Carbon MetabolismA cost-effective option that provides broad labeling.[5]Performance is generally lower than optimized single or parallel tracer experiments.[5]
13C-Labeled Glutamine Tracers

Glutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates, and is crucial for nucleotide and amino acid synthesis.[1]

13C-Labeled Glutamine SubstratePrimary ApplicationAdvantagesLimitations
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) Cycle, AnaplerosisThe preferred isotopic tracer for the analysis of the TCA cycle.[2][3] Provides high precision for TCA cycle fluxes.Less informative for glycolysis and the PPP.
[1-¹³C]Glutamine & [5-¹³C]Glutamine Glutamine Metabolism, Reductive CarboxylationCan be used to trace the differential entry of glutamine carbons into the TCA cycle.May provide less comprehensive labeling of the TCA cycle compared to [U-¹³C₅]Glutamine.

Experimental Data Summary: Performance of Glucose Tracers

A computational study by Crown et al. (2015) evaluated the performance of 19 different glucose tracers in E. coli. The precision of flux estimations was scored relative to a commonly used mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose. The following table summarizes the precision scores for some of the top-performing single tracers. A higher score indicates better precision.

13C-Labeled Glucose TracerPrecision Score
[1,6-¹³C]Glucose3.7
[1,2-¹³C]Glucose2.8
[5,6-¹³C]Glucose2.8
[2,3-¹³C]Glucose2.3
80% [1-¹³C] + 20% [U-¹³C]Glucose (Reference)1.0

Data adapted from Crown et al., Metabolic Engineering, 2015.[5]

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA.

Protocol 1: Cell Culture and Isotopic Labeling for Mammalian Cells

Objective: To label adherent mammalian cells with a ¹³C tracer until isotopic steady state is achieved.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom ¹³C-labeling medium (basal medium lacking the standard carbon source)

  • ¹³C-labeled tracer (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₅]Glutamine)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in standard growth medium and allow them to reach the desired confluency (typically 50-60%).

  • Media Preparation: Prepare the ¹³C-labeling medium by supplementing the basal medium with the ¹³C-labeled tracer at the desired concentration and dFBS. Also, prepare an unlabeled control medium with the corresponding unlabeled substrate.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.

  • Incubation: Incubate the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 18-24 hours.[6]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the lysate at high speed to pellet insoluble material. The supernatant containing intracellular metabolites is transferred to a new tube and dried for subsequent analysis. The protein pellet can be saved for analysis of protein-bound amino acids.

Protocol 2: Analysis of Protein-Bound Amino Acids by GC-MS

Objective: To determine the mass isotopomer distribution of amino acids from total cellular protein.

Materials:

  • Protein pellet from Protocol 1

  • 6 M Hydrochloric acid (HCl)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Solvent (e.g., Pyridine)

  • Heating block or oven

  • Nitrogen gas supply or vacuum concentrator

Procedure:

  • Protein Hydrolysis:

    • Add 6 M HCl to the protein pellet.

    • Incubate at 100-110°C for 12-24 hours to hydrolyze the protein into its constituent amino acids.

  • Drying: After hydrolysis, cool the samples and dry them completely under a gentle stream of nitrogen gas or using a vacuum concentrator to remove the HCl.

  • Derivatization:

    • Re-suspend the dried hydrolysate in a solvent such as pyridine.

    • Add the derivatization agent (MTBSTFA).

    • Incubate at 60-70°C for 1 hour to allow the reaction to complete.

  • GC-MS Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis to determine the mass isotopomer distributions of the amino acids.

Mandatory Visualizations

Experimental Workflow for 13C-MFA

G cluster_exp_design Experimental Design cluster_wet_lab Wet Lab Experiment cluster_data_analysis Data Acquisition & Analysis cluster_interpretation Interpretation exp_q Define Biological Question cell_line Select Cell Line & Conditions exp_q->cell_line tracer_sel Choose 13C Tracer cell_line->tracer_sel cell_culture Cell Culture & Adaptation tracer_sel->cell_culture labeling Isotopic Labeling cell_culture->labeling quenching Quenching & Metabolite Extraction labeling->quenching sample_prep Sample Preparation (e.g., Derivatization) quenching->sample_prep ms_analysis Mass Spectrometry (GC-MS/LC-MS) sample_prep->ms_analysis mid_analysis Mass Isotopomer Distribution (MID) Analysis ms_analysis->mid_analysis flux_est Computational Flux Estimation mid_analysis->flux_est stat_analysis Statistical Analysis & Validation flux_est->stat_analysis flux_map Generate Flux Map stat_analysis->flux_map bio_interp Biological Interpretation flux_map->bio_interp G Glucose Glucose G6P G6P Glucose->G6P Glycolysis F6P F6P G6P->F6P Ribose5P Ribose5P G6P->Ribose5P PPP F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP BPG BPG GAP->BPG PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA Anaplerosis Ribose5P->F6P Ribose5P->GAP Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Anaplerosis alphaKG α-Ketoglutarate Glutamate->alphaKG Anaplerosis SuccinylCoA SuccinylCoA alphaKG->SuccinylCoA TCA Cycle Succinate Succinate SuccinylCoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Pyruvate Malate->OAA TCA Cycle OAA->Citrate Citrate->alphaKG TCA Cycle

References

The Superiority of ¹³C-Labeled Standards in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical research and drug development, the accuracy of quantitative measurements is paramount. The use of internal standards is a cornerstone of reliable quantification, particularly in mass spectrometry-based methods. While deuterated (²H) standards have been a common choice, a growing body of evidence highlights the superior performance of Carbon-13 (¹³C)-labeled standards. This guide provides an objective, data-driven comparison of ¹³C-labeled and deuterated standards, supported by experimental insights and detailed methodologies, to inform the selection of the most appropriate internal standard for rigorous scientific investigation.

Key Advantages of ¹³C-Labeled Standards

The fundamental advantages of ¹³C-labeled internal standards stem from their near-identical physicochemical properties to the native analyte. This results in superior analytical performance, primarily by mitigating the "isotope effect" commonly observed with deuterated standards.[1]

  • Co-elution with Analyte: ¹³C-labeled standards have virtually the same retention time as their unlabeled counterparts, ensuring they experience identical analytical conditions throughout the chromatographic process.[1][2] In contrast, the mass difference between deuterium (B1214612) and hydrogen can cause deuterated standards to elute slightly earlier, a phenomenon known as a chromatographic shift.[2][3] This separation can lead to inaccurate quantification, especially in complex biological matrices where ion suppression or enhancement can vary across the elution profile.[2][3]

  • Superior Matrix Effect Compensation: Because ¹³C-labeled standards co-elute perfectly with the analyte, they are subjected to the exact same matrix effects.[1][4] This allows for more accurate and precise correction of signal suppression or enhancement, leading to more reliable quantification.[2] The chromatographic shift of deuterated standards means they may not adequately compensate for these matrix-induced variations.[5]

  • Isotopic Stability: The ¹³C label is incorporated into the carbon backbone of the molecule, making it highly stable and not susceptible to exchange with the surrounding environment.[6][7] Deuterium atoms, particularly those on heteroatoms (e.g., -OH, -NH), can be prone to back-exchange with protons from the solvent, leading to a loss of the isotopic label and compromising quantitative accuracy.[3][6]

  • Predictable Fragmentation: ¹³C-labeled standards exhibit identical ionization and fragmentation patterns to the native analyte in the mass spectrometer, simplifying method development and ensuring consistent behavior.[4][8]

Quantitative Performance Comparison

The theoretical advantages of ¹³C-labeled standards are borne out in experimental data, which demonstrate improved precision and accuracy in quantitative assays.

Performance Metric¹³C-Labeled StandardsDeuterated StandardsRationale
Chromatographic Co-elution Identical retention time with the analyte.[1][2]Potential for a chromatographic shift, leading to earlier elution.[2][3]The negligible mass difference between ¹²C and ¹³C prevents isotopic effects on chromatography.[2]
Matrix Effect Compensation Superior, due to perfect co-elution.[2][4]Can be compromised due to chromatographic separation from the analyte.[5][9]Co-elution ensures that the standard and analyte experience the same degree of ion suppression or enhancement.[2]
Precision (CV%) Lower CV% due to better normalization.[10][11]Higher CV% may be observed, especially in complex matrices.[10]More effective correction for analytical variability leads to improved precision.[10][11]
Isotopic Stability High; not prone to exchange.[6][7]Risk of back-exchange, particularly at labile positions.[3][6]The carbon-carbon bond is stable under typical analytical conditions.[7]
Cost & Availability Generally more expensive and less commercially available.[4][8]Widely available and generally less expensive.[5][8]The synthesis of ¹³C-labeled compounds is often more complex.[12]

Experimental Evidence: Lipidomics Analysis

A study on LC-MS-based lipidomics highlighted the practical benefits of using a biologically generated ¹³C-labeled internal standard (IS) mixture compared to a commercially available deuterated IS mixture. The use of the ¹³C-IS mixture resulted in a significant reduction in the coefficient of variation (CV%) of normalization.[10][11]

Normalization MethodAverage CV%
Non-normalized11.01%
¹³C-IS Normalized6.36%

This data clearly demonstrates the improved precision achieved with ¹³C-labeled standards in a complex lipidomics workflow.[11]

Experimental Protocols

To objectively compare the performance of ¹³C-labeled and deuterated standards, a well-defined experimental protocol should be followed. Below are representative methodologies for sample preparation and LC-MS/MS analysis.

I. Sample Preparation: Lipid Extraction from Plasma

This protocol is a widely used method for the extraction of lipids from biological matrices.

  • Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add a known amount of either the ¹³C-labeled or deuterated internal standard mixture.

  • Protein Precipitation and Lipid Extraction: Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

II. LC-MS/MS Analysis

This section outlines typical conditions for the chromatographic separation and mass spectrometric detection of analytes.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of a wide range of analytes.

  • Mobile Phase: A gradient elution is typically employed, for example, using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and its corresponding internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting ¹³C-labeled standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample Spike Spike with ¹³C or Deuterated IS Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Dry Evaporation Transfer->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

A typical bioanalytical workflow for quantification using an internal standard.

Logical_Framework cluster_goal Primary Goal cluster_challenge Analytical Challenges cluster_solution Solution cluster_choice Choice of IS cluster_properties Key Properties Goal Accurate & Precise Quantification Challenge Matrix Effects & Analytical Variability Goal->Challenge Solution Internal Standard (IS) Challenge->Solution Mitigation C13 ¹³C-Labeled IS Solution->C13 Deuterated Deuterated IS Solution->Deuterated Coelution Co-elution C13->Coelution Ensures Stability Isotopic Stability C13->Stability High Deuterated->Coelution Risk of Shift Deuterated->Stability Potential Exchange Coelution->Goal Leads to Stability->Goal Contributes to

Logical framework for selecting an internal standard for accurate quantification.

Conclusion

For research, clinical, and pharmaceutical applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior choice over their deuterated counterparts. By ensuring co-elution with the target analyte and providing exceptional isotopic stability, ¹³C standards offer more robust and accurate correction for matrix effects and other sources of analytical variability. While deuterated standards can be a cost-effective option for some applications, the potential for chromatographic shifts and isotopic exchange introduces a level of uncertainty that can be minimized by the use of ¹³C-labeled standards. The investment in ¹³C-labeled standards is an investment in the quality and reliability of the resulting data.

References

A Comparative Guide to Assessing the Purity of Isotopically Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of isotopic purity in labeled internal standards is paramount for reliable and reproducible quantitative bioanalysis. This guide provides an objective comparison of the two primary analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and a discussion of their respective strengths and limitations to aid in the selection of the most appropriate method for your analytical needs.

Performance Comparison: LC-HRMS vs. qNMR

The choice between LC-HRMS and qNMR for assessing isotopic purity depends on several factors, including the specific information required, available instrumentation, and the desired level of accuracy and precision. The following table summarizes the key performance parameters of each technique.

ParameterLiquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)Quantitative ¹H-Nuclear Magnetic Resonance (q¹H-NMR)
Principle Measures the mass-to-charge ratio (m/z) of ions to determine the relative abundance of different isotopologues.Measures the nuclear magnetic resonance of ¹H nuclei. The signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard.
Primary Measurement Isotopic enrichment and distribution of isotopologues.Absolute purity and isotopic enrichment at specific molecular positions.
Sample Consumption Low (nanogram to microgram level).[1]Higher (milligram level).[2]
Sensitivity Very high (picomole to femtomole).[3]Lower sensitivity compared to MS.[3]
Accuracy High mass accuracy (<5 ppm).[4][5]High accuracy with measurement uncertainty typically <1%.[6]
Precision Typically 0.1-5% relative standard deviation (RSD), dependent on instrument type and concentration.[7]High precision, with RSDs often below 1%.
Key Advantages - High sensitivity and selectivity.- Excellent for complex mixtures when coupled with LC.- Provides detailed isotopic distribution.- Rapid analysis time.[1]- Primary analytical method; can provide absolute purity without a specific analyte standard.- Non-destructive.- Highly reproducible and robust.- Provides structural confirmation and site-specific isotopic purity.
Key Disadvantages - Susceptible to matrix effects and ion suppression.- Requires careful calibration.- A destructive technique.[8]- Lower sensitivity.- Higher sample concentration required.- Potential for signal overlap in complex molecules.- Longer acquisition times may be needed for high precision.

Experimental Protocols

Below are detailed methodologies for assessing isotopic purity using LC-HRMS and q¹H-NMR.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic enrichment of a labeled internal standard using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

1. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 1 mg of the isotopically labeled internal standard and dissolve it in a suitable solvent (e.g., acetonitrile (B52724), methanol, or a mixture with water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with an appropriate mobile phase to a final concentration suitable for MS analysis (typically in the ng/mL to low µg/mL range).

2. LC-HRMS Instrumentation and Parameters:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[4]

  • Column: A suitable reversed-phase column (e.g., C18) for separation of the analyte from potential impurities.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., 0.1% formic acid).

  • Flow Rate: A typical flow rate for analytical LC-MS is 0.2-0.6 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Scan Mode: Full scan MS in high-resolution mode.

  • Resolution: Set to a high value (e.g., >60,000) to ensure baseline separation of isotopic peaks.

3. Data Acquisition and Analysis:

  • Inject the working solution into the LC-HRMS system.

  • Acquire the full scan mass spectrum of the analyte.

  • Extract the ion chromatograms for the labeled compound and its expected isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Correct the observed peak areas for the natural isotopic abundance of all elements in the molecule.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(labeled isotopologue) / ΣAreas(all isotopologues)] x 100

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Solution stock->working injection Inject Sample working->injection separation LC Separation injection->separation ionization ESI separation->ionization detection HRMS Detection ionization->detection extraction Extract Ion Chromatograms detection->extraction integration Integrate Peak Areas extraction->integration correction Correct for Natural Abundance integration->correction calculation Calculate Isotopic Purity correction->calculation

LC-HRMS workflow for isotopic purity assessment.
Protocol 2: Isotopic Purity Assessment by Quantitative ¹H-NMR (q¹H-NMR)

This protocol describes the determination of isotopic purity using ¹H-NMR with an internal standard of known purity.

1. Sample Preparation:

  • Weighing: Accurately weigh the isotopically labeled internal standard (analyte) and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.[9]

  • Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the analyte and the internal standard.[9]

  • Transfer: Transfer the solution to a high-quality NMR tube.

2. q¹H-NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Pulse Angle: A calibrated 90° pulse.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Acquisition and Analysis:

  • Acquire the ¹H-NMR spectrum.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to the analyte and the internal standard. For a deuterium-labeled standard, integrate the residual proton signals at the labeled positions.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Analyte (isotopically labeled standard)

    • IS = Internal Standard

  • The isotopic enrichment can be determined by comparing the integral of the residual proton signal at a labeled position to the integral of a signal from an unlabeled position on the same molecule.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation weigh Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calc_purity Calculate Absolute Purity integrate->calc_purity calc_enrichment Determine Isotopic Enrichment calc_purity->calc_enrichment

q¹H-NMR workflow for purity and enrichment assessment.

Concluding Remarks

Both LC-HRMS and qNMR are powerful techniques for assessing the purity of isotopically labeled internal standards, each offering distinct advantages. LC-HRMS provides exceptional sensitivity and detailed information on isotopologue distribution, making it ideal for trace-level analysis and complex mixtures.[3][8] Conversely, qNMR stands out as a primary, non-destructive method capable of providing highly accurate and precise absolute purity measurements, alongside site-specific isotopic enrichment information, without the need for an identical reference standard.[10] A comprehensive approach that leverages the strengths of both techniques can provide the highest confidence in the quality of isotopically labeled internal standards, ultimately ensuring the accuracy and reliability of quantitative bioanalytical studies.

References

Safety Operating Guide

Proper Disposal of L-Ascorbic Acid-13C-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of L-Ascorbic acid-13C-3, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is a stable, non-radioactive isotopically labeled form of Vitamin C.[1] Its disposal is governed by the chemical properties of ascorbic acid itself, as the stable isotope label does not confer additional hazards requiring radiological precautions.[1][2][] Therefore, the primary consideration for disposal is adherence to local, state, and federal regulations for non-hazardous chemical waste.

Key Disposal Considerations

Proper disposal of this compound involves a systematic approach to waste identification, segregation, and documentation. The following table summarizes the key characteristics and disposal parameters.

ParameterGuidelineSource
Waste Classification Non-hazardous solid chemical waste. Classification should be confirmed based on local regulations.[4]
Primary Container Original product container, tightly sealed.[5]
Waste Segregation Do not mix with other chemical waste. Keep separate from incompatible materials.[6]
Labeling Clearly label as "this compound Waste" with the chemical formula (¹³C₃C₃H₈O₆).[7]
Storage Store in a designated, cool, dry, and well-ventilated satellite accumulation area.[5][7]
Disposal Method Arrange for pickup by a certified chemical waste disposal service. Do not dispose of in regular trash or down the drain.[7][8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated check_contamination Is the waste mixed with other chemicals? start->check_contamination consult_sds Consult SDS of all components to determine hazards and segregation requirements. check_contamination->consult_sds Yes pure_waste Containerize in original or a compatible, labeled container. check_contamination->pure_waste No segregate Segregate and label waste according to institutional EHS guidelines. consult_sds->segregate store Store in a designated Satellite Accumulation Area. segregate->store label_container Label container: 'this compound Waste', chemical formula, and any other required information. pure_waste->label_container label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of this compound:

  • Waste Identification and Segregation:

    • Confirm that the this compound waste is not mixed with any other hazardous materials. If it is, the mixture must be treated as hazardous waste, and the Safety Data Sheets (SDS) of all components should be consulted for proper handling and segregation.[6]

    • Do not mix this compound waste with other laboratory waste streams.[6]

  • Containerization:

    • Whenever possible, collect the waste in its original container.[5] The container must be in good condition with a secure, leak-proof cap.[5]

    • If the original container is not available or suitable, use a compatible container made of a material that will not react with the ascorbic acid. The container should be clean and dry before use.

    • Ensure the container is not overfilled. Leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound Waste".

    • Include the chemical formula: ¹³C₃C₃H₈O₆.

    • Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[6][7]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[5]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[7]

    • Do not attempt to dispose of this compound in the regular trash or by pouring it down the drain.[7][8]

    • Provide the EHS personnel with all necessary information about the waste material.

By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。